3-Bromo-4-fluoronitrobenzene
Description
The exact mass of the compound 2-Bromo-1-fluoro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWMTDSAMOCUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220375 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-45-1 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methods for the synthesis of 3-bromo-4-fluoronitrobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details two distinct and effective experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a bromine atom ortho to the nitro group and meta to the fluorine atom on the 4-fluoronitrobenzene ring provides a handle for further functionalization, enabling the construction of complex molecular architectures. This guide explores two primary synthetic strategies for this transformation: direct bromination using molecular bromine with a catalyst and a milder approach utilizing N-bromosuccinimide derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic methods detailed in this guide, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: Bromine with Silver Sulfate | Method 2: DBDMH in Acetic Acid |
| Starting Material | 4-fluoronitrobenzene | 4-fluoronitrobenzene |
| Brominating Agent | Bromine (Br₂) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| Catalyst/Promoter | Silver Sulfate (Ag₂SO₄) | Not explicitly required |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Acetic Acid |
| Molar Ratio (Substrate:Brominating Agent) | 1 : 1.1 (approx.) | 1 : 0.51 |
| Reaction Temperature | 0°C initially, then 20-25°C | 15°C |
| Reaction Time | 16 hours | 3 hours |
| Reported Yield | ~21% (based on 8.2g product from 28.2g starting material) | Up to 98.7% |
| Purification Method | Filtration, Extraction, Crystallization | Not detailed, but GC analysis mentioned for yield determination |
Experimental Protocols
Method 1: Electrophilic Bromination using Bromine and Silver Sulfate
This classical electrophilic aromatic substitution protocol utilizes molecular bromine in the presence of concentrated sulfuric acid, with silver sulfate acting as a promoter to enhance the electrophilicity of the bromine.
Experimental Procedure: [1]
-
Reaction Setup: In a suitable reaction vessel, add 28.2 g of 4-fluoronitrobenzene to 10.4 ml of bromine at 20°C.
-
Acid Addition: Cool the mixture to 0°C and slowly add 20 ml of water, followed by the cautious addition of 180 ml of concentrated sulfuric acid, ensuring the temperature is maintained at 0°C.
-
Catalyst Addition and Reaction: To this mixture, add 34 g of silver sulfate. Allow the reaction temperature to rise to 20-25°C and stir for 16 hours.
-
Work-up: Pour the reaction mixture into water and filter the resulting precipitate. Wash the filter cake with water and then with methylene chloride.
-
Extraction: Extract the filtrate with methylene chloride.
-
Washing and Drying: Wash the combined organic phase with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in isopropyl ether and crystallize to obtain the pure product. The resulting this compound has a melting point of 59°C.[1]
Method 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method presents a more moderate and potentially higher-yielding alternative to the classical approach, employing a stable and easy-to-handle brominating agent.
Experimental Procedure: [2]
-
Reaction Setup: In a reaction vessel, dissolve 4-fluoronitrobenzene in acetic acid.
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution. The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.
-
Reaction Conditions: Maintain the reaction temperature at 15°C and stir for 3 hours.[2]
-
Monitoring and Work-up: The progress of the reaction can be monitored by Gas Chromatography (GC). While the source does not detail a specific work-up procedure, a typical work-up would involve quenching any remaining brominating agent, followed by extraction and purification of the product.
Reaction Workflow Visualization
The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound using bromine and silver sulfate.
Caption: Workflow for the synthesis of this compound using DBDMH in acetic acid.
References
Physical and chemical properties of 3-Bromo-4-fluoronitrobenzene
An In-Depth Technical Guide to 3-Bromo-4-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, a key intermediate in the pharmaceutical and agrochemical industries.
Core Physical and Chemical Properties
This compound is an organic compound with the chemical formula C₆H₃BrFNO₂.[1][2] It appears as a light yellow or white crystalline solid.[1][2] This versatile compound is slightly soluble in water but shows good solubility in organic solvents such as ether and ethanol.[1][2]
Structural and Identification Data
| Identifier | Value |
| CAS Number | 701-45-1[1][3] |
| Molecular Formula | C₆H₃BrFNO₂[1][4] |
| Molecular Weight | 220.00 g/mol [3][4] |
| Synonyms | 2-Bromo-1-fluoro-4-nitrobenzene, 3-Bromo-4-fluoro-1-nitrobenzene[1][5] |
Physicochemical Properties
| Property | Value |
| Melting Point | 55-58 °C[3][6] |
| Boiling Point | 250.6 °C at 760 mmHg[1] |
| Density | 1.808 g/cm³[1][7] |
| Flash Point | >110 °C[3] |
| Refractive Index | 1.484[1] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of 4-fluoronitrobenzene. Two effective laboratory-scale protocols are detailed below.
Synthesis via Bromination with Bromine and Silver Sulfate
This method utilizes elemental bromine and a silver salt to facilitate the electrophilic substitution on the aromatic ring.
Experimental Protocol:
-
To 28.2 g of p-fluoronitrobenzene at 20 °C, add 10.4 ml of bromine.
-
Cool the mixture to 0 °C and subsequently add 20 ml of water followed by 180 ml of concentrated sulfuric acid.
-
Introduce 34 g of silver sulfate to the reaction mixture.
-
Allow the temperature to rise to 20-25 °C and stir the mixture for 16 hours.
-
Pour the reaction mixture into water and filter the resulting solid.
-
Wash the filter cake with water and then with methylene chloride.
-
Extract the filtrate with methylene chloride.
-
Wash the combined organic phases with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in isopropyl ether and crystallize to obtain the product.
-
Filter and wash the crystals to yield 3-bromo-4-fluoro-nitrobenzene.[8]
Caption: Workflow for the synthesis of this compound.
Synthesis using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
This alternative method employs a solid brominating agent, which can offer advantages in handling and reaction control.[9]
Experimental Protocol:
-
Dissolve 4-fluoronitrobenzene in acetic acid.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating reagent. The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.[9]
-
Maintain the reaction temperature at 15 °C.[9]
-
Allow the reaction to proceed for 3 hours.[9]
-
Following the reaction period, the product can be isolated and purified, reportedly achieving yields up to 98.7%.[9]
Chemical Reactivity and Applications
The presence of bromine, fluorine, and a nitro group on the benzene ring makes this compound a highly versatile intermediate in organic synthesis.[2][10]
The electron-withdrawing nature of the nitro group activates the fluorine atom, making it a good leaving group in nucleophilic aromatic substitution reactions.[11][12] This reactivity is leveraged in the synthesis of a variety of complex molecules.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a crucial building block for creating specialized heterocyclic compounds and other organic frameworks that are fundamental in drug discovery.[10] It has been used in the synthesis of potential new drug candidates, including anticancer agents and antibiotics.
-
Agrochemicals: This compound is utilized in the development of new crop protection agents.[10]
-
Materials Science: It has potential applications in the synthesis of novel materials for electronic and optoelectronic devices.
Caption: Applications of this compound in synthesis.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[1][3][6] It can cause serious skin and eye irritation and may cause respiratory irritation.[3][6]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and suitable protective clothing.[5][6]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[13][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Fire Hazards: The compound is combustible. Thermal decomposition can generate toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[5]
References
- 1. This compound CAS 701-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. chembk.com [chembk.com]
- 3. 701-45-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. China this compound CAS:701-45-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 13. 701-45-1|this compound|BLD Pharm [bldpharm.com]
- 14. colorcom.lookchem.com [colorcom.lookchem.com]
An In-Depth Technical Guide to 3-Bromo-4-fluoronitrobenzene (CAS: 701-45-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-fluoronitrobenzene, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its utility in the creation of bioactive molecules.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These groups impart unique reactivity, making it a versatile building block in medicinal chemistry and material science. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 701-45-1 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1][2] |
| Appearance | Light yellow crystal or white powder | |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 250.6 °C at 760 mmHg | |
| Density | 1.808 g/cm³ | |
| Solubility | Slightly soluble in water | |
| Flash Point | >110 °C | [3] |
Spectroscopic Data Overview
While raw spectral data is not publicly available, the expected spectroscopic features of this compound can be inferred from its structure:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the bromo substituent.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.[4][5]
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-F stretching (around 1250-1020 cm⁻¹), and C-Br stretching (around 690-515 cm⁻¹).[6][7] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[8][9] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the bromine atom.[9]
Experimental Protocols
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-fluoronitrobenzene. Two detailed experimental protocols are provided below.
Protocol 1: Bromination using Bromine and Silver Sulfate
This classical method utilizes liquid bromine as the brominating agent with silver sulfate to facilitate the reaction.
Reaction Scheme:
Caption: Synthesis of this compound via bromination.
Procedure: [10]
-
To 28.2 g of 4-fluoronitrobenzene, add 10.4 ml of bromine at 20 °C.
-
Cool the mixture to 0 °C and add 20 ml of water, followed by the slow addition of 180 ml of concentrated sulfuric acid.
-
Add 34 g of silver sulfate to the reaction mixture.
-
Allow the temperature to rise to 20-25 °C and stir the mixture for 16 hours.
-
Pour the reaction mixture into water and filter the resulting precipitate.
-
Wash the filter cake with water and methylene chloride.
-
Extract the filtrate with methylene chloride.
-
Wash the organic phase with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in isopropyl ether and recrystallize to obtain the final product.
Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method employs a solid, safer brominating agent, DBDMH, in acetic acid.[11]
Reaction Scheme:
Caption: Synthesis using DBDMH as a brominating agent.
Procedure: [11]
-
Dissolve 4-fluoronitrobenzene in acetic acid in a suitable reaction vessel.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 1:0.51 (4-fluoronitrobenzene:DBDMH).
-
Maintain the reaction temperature at 15 °C and stir for 3 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, quench the reaction and work up to isolate the product. This typically involves dilution with water and extraction with an organic solvent.
-
Purify the crude product, if necessary, by recrystallization or chromatography.
Applications in Drug Discovery and Development
This compound is a valuable scaffold for the synthesis of complex organic molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the molecule at the bromine and nitro group positions.
Role as a Precursor for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[12][13] Small molecule kinase inhibitors are a major class of targeted therapeutics.[12] The bromo and fluoro substituents on the aromatic ring of this compound can be exploited to synthesize kinase inhibitors. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties that can interact with the ATP-binding site of a target kinase.[14][15][16][17][18] The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce additional binding motifs or to modulate the physicochemical properties of the molecule.[19]
References
- 1. scbt.com [scbt.com]
- 2. 701-45-1|this compound|BLD Pharm [bldpharm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 19. benchchem.com [benchchem.com]
Spectroscopic Profiling of 3-Bromo-4-fluoronitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Due to the limited availability of public experimental spectra for this compound, the quantitative data presented in this guide is based on established spectroscopic prediction models and analysis of characteristic functional group frequencies.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 8.4 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |
| ~ 8.1 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 | H-2 |
| ~ 7.5 | t | J(H,H) ≈ 8.5 | H-5 |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 (d, ¹J(C,F) ≈ 250 Hz) | C-4 |
| ~ 145 | C-1 |
| ~ 135 | C-6 |
| ~ 130 | C-2 |
| ~ 120 (d, ²J(C,F) ≈ 20 Hz) | C-5 |
| ~ 115 (d, ²J(C,F) ≈ 25 Hz) | C-3 |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. Carbons in close proximity to fluorine will exhibit splitting (d = doublet) with characteristic coupling constants.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |
| 1530 - 1500 | Strong | Asymmetric NO₂ Stretch |
| 1475 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1350 - 1335 | Strong | Symmetric NO₂ Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
| 1100 - 1000 | Medium | C-Br Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 221/219 | High | [M]⁺ (Molecular Ion) |
| 191/189 | Medium | [M - NO]⁺ |
| 175/173 | Medium | [M - NO₂]⁺ |
| 140 | Low | [M - Br]⁺ |
| 94 | Medium | [C₆H₃F]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-fluoronitrobenzene
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 3-Bromo-4-fluoronitrobenzene (CAS No: 701-45-1), a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Chemical Properties
This compound is an aromatic organic compound with the chemical formula C₆H₃BrFNO₂.[4][5] The molecule consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group. The IUPAC name for this compound is 2-Bromo-1-fluoro-4-nitrobenzene.[4][6]
The presence of these functional groups, particularly the electron-withdrawing nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.[7] The bromine and fluorine atoms also offer sites for various organic reactions, making it a versatile building block in organic synthesis.[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [4][5] |
| Molecular Weight | 220.00 g/mol | [4][8][9] |
| CAS Number | 701-45-1 | [4][8][9] |
| Appearance | Light yellow or white crystalline solid | [1][10] |
| Melting Point | 55-59 °C | [10][11] |
| Boiling Point | ~250.6 °C at 760 mmHg | [10] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and ethanol. | [1] |
| Density | ~1.808 g/cm³ | [10] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are well-documented. Both methods utilize 4-fluoronitrobenzene as the starting material.
Experimental Protocol 1: Bromination using Bromine and Silver Sulfate
This method involves the direct bromination of 4-fluoronitrobenzene in the presence of concentrated sulfuric acid and a silver sulfate catalyst.[11]
Methodology:
-
To 10.4 mL of bromine, add 28.2 g of p-fluoronitrobenzene at 20 °C.
-
Cool the mixture to 0 °C and add 20 mL of water, followed by the slow addition of 180 mL of concentrated sulfuric acid.
-
Add 34 g of silver sulfate to the reaction mixture.
-
Allow the temperature to rise to 20-25 °C and stir the mixture for 16 hours.
-
Pour the reaction mixture into water and filter the precipitate.
-
Wash the filter cake with water and methylene chloride.
-
Extract the filtrate with methylene chloride.
-
Wash the organic phase with water, dry it over magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the residue from isopropyl ether to yield pure this compound.[11]
A yield of 8.2 g with a melting point of 59 °C has been reported for this procedure.[11]
Experimental Protocol 2: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
This alternative method employs a milder brominating agent, DBDMH, in an acetic acid solvent.[12]
Methodology:
-
Dissolve 4-fluoronitrobenzene in acetic acid.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.
-
Maintain the reaction temperature at 15 °C.
-
Allow the reaction to proceed for 3 hours.
-
The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.[12]
-
Following the reaction, the product can be isolated and purified using standard techniques.
This method is reported to have a high yield of up to 98.7% under optimal conditions and offers a process that is easy to control with moderate reaction conditions.[12]
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the complete spectra are not provided here, the availability of this data from various commercial and academic sources is well-established.
Summary of Spectroscopic Data:
| Technique | Availability | Source |
| ¹H NMR Spectrum | Available | [13] |
| ¹³C NMR Spectrum | Available | [13] |
| Infrared (IR) Spectrum | Available | [13][14] |
| Mass Spectrometry (MS) | Available | [13][14] |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of functional molecules.
-
Pharmaceuticals: It serves as a building block for novel therapeutic agents, including potential anticancer drugs and antibiotics. Its structure allows for precise modifications to fine-tune the efficacy and selectivity of drug candidates.
-
Agrochemicals: The compound is utilized in the synthesis of new pesticides, which have shown efficacy in controlling crop diseases and pests.
-
Materials Science: Researchers have applied this compound in the synthesis of new materials for electronic and optoelectronic devices due to its potential to impart desirable electrical and optical properties.
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
Recommended Safety Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated place.
Thermal decomposition of this compound can generate toxic fumes, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[6]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 4-fluoronitrobenzene using the bromine and silver sulfate method.
References
- 1. chembk.com [chembk.com]
- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Customized this compound Cas No.701-45-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 4. scbt.com [scbt.com]
- 5. This compound (701-45-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nbinno.com [nbinno.com]
- 8. 701-45-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound [oakwoodchemical.com]
- 10. This compound CAS 701-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound(701-45-1) 1H NMR [m.chemicalbook.com]
- 14. 701-45-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
The Dual Reactivity of 3-Bromo-4-fluoronitrobenzene in Nucleophilic Aromatic Substitution: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of 3-bromo-4-fluoronitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the compound's reactivity, details experimental methodologies, and presents a framework for predicting reaction outcomes. This compound is a key intermediate in the synthesis of a variety of complex molecules, including kinase inhibitors and other pharmaceuticals.[1][2] Its unique structure, featuring two different halogen substituents activated by a strongly electron-withdrawing nitro group, presents a nuanced reactivity profile that is of significant interest in organic synthesis.
Core Concepts in the Reactivity of this compound
The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the principles of the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The presence of the nitro group, positioned ortho and para to the halogen atoms, is crucial for activating the ring towards nucleophilic attack.[3][4][5] This activation stems from the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][5] The formation of this complex is generally the rate-determining step of the reaction.[6][7]
A critical aspect of the reactivity of this compound is the competition between the displacement of the fluoride and bromide ions. In the context of SNAr reactions, the bond strength of the carbon-halogen bond is a key determinant of the leaving group's ability. The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, which would suggest that bromide is a better leaving group. However, the high electronegativity of fluorine plays a more dominant role in stabilizing the transition state of the rate-determining addition step. Consequently, in SNAr reactions, fluoride is generally a better leaving group than bromide, a trend that is the reverse of that observed in SN1 and SN2 reactions.[3][8]
Regioselectivity of Nucleophilic Attack
The key question in the nucleophilic substitution of this compound is one of regioselectivity: will the incoming nucleophile displace the fluorine or the bromine atom? The fluorine atom is located at a position activated by the para-nitro group, while the bromine atom is activated by the ortho-nitro group.
The relative reactivity of the two halogen atoms is influenced by a combination of factors:
-
Electronegativity: The higher electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.
-
Leaving Group Ability: In the elimination step, the better leaving group is the one that can better stabilize a negative charge. While bromide is a better leaving group in many contexts, the rate-determining step is the nucleophilic addition, where the electronegativity of the halogen is more influential.
-
Steric Hindrance: The bromine atom is larger than the fluorine atom, which could sterically hinder the approach of a bulky nucleophile to the ortho position.
Experimental Protocols
Detailed experimental protocols for nucleophilic substitution reactions of this compound are often proprietary or embedded within broader synthetic procedures. However, a general methodology can be outlined based on standard practices for SNAr reactions.
General Procedure for Nucleophilic Aromatic Substitution:
To a solution of this compound in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile), the nucleophile is added, often in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize any acidic byproducts. The reaction mixture is then heated to a temperature typically ranging from room temperature to 100°C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is worked up by quenching with water, followed by extraction of the product into an organic solvent. The product is then purified using standard techniques such as crystallization or column chromatography.
Data Summary
While specific quantitative kinetic data for this compound is scarce, the following table summarizes the key factors influencing its reactivity in nucleophilic substitution.
| Feature | Influence on Reactivity |
| Nitro Group | Strong activating group; stabilizes the Meisenheimer complex. |
| Fluorine Atom | Highly electronegative, making the C-F carbon highly electrophilic. Generally a better leaving group than bromine in SNAr. |
| Bromine Atom | Weaker C-Br bond compared to C-F, but less electronegative. |
| Nucleophile | Stronger nucleophiles lead to faster reaction rates. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Temperature | Higher temperatures generally increase the reaction rate. |
Visualizing Reaction Pathways
The logical workflow for a typical nucleophilic aromatic substitution reaction involving this compound can be visualized as follows:
The mechanism of the SNAr reaction, highlighting the formation of the Meisenheimer complex, can be depicted as:
Conclusion
This compound exhibits a fascinating and synthetically useful reactivity profile in nucleophilic aromatic substitution. The interplay between the activating nitro group and the two distinct halogen leaving groups allows for selective functionalization, with a general preference for the displacement of the fluorine atom. While a dearth of specific kinetic data necessitates a reliance on established principles of SNAr reactions, this guide provides a robust framework for understanding and predicting the behavior of this versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Further quantitative studies are warranted to fully elucidate the subtle factors governing the regioselectivity of its reactions.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. scbt.com [scbt.com]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluoronitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoronitrobenzene is a halogenated nitroaromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known physical and chemical properties of this compound, discusses its expected solubility behavior, and presents a generalized experimental protocol for the quantitative determination of its solubility.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties influence its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 219.99 g/mol | [1] |
| Appearance | Light yellow crystal | [1] |
| Melting Point | 55 °C | [1] |
| Boiling Point | 250.6 °C at 760 mmHg | [1] |
| Density | 1.808 g/cm³ | [1] |
| Water Solubility | Slightly soluble in water | [1] |
Expected Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a moderately polar molecule due to the presence of the nitro group (-NO₂) and the carbon-halogen bonds. The benzene ring itself is nonpolar. Therefore, its solubility will be dependent on the polarity of the organic solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): It is expected that this compound will exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate the polar regions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated in these solvents. The ability of these solvents to form hydrogen bonds may not be as critical for dissolving this compound as it is for compounds with hydrogen bond donor groups, but their overall polarity should facilitate dissolution.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected in nonpolar solvents. While the benzene ring of the solute has nonpolar character, the strong dipole moment of the nitro group will hinder its dissolution in a purely nonpolar environment.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact mass of the evaporation dish containing the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent has completely evaporated, place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass of the dish with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: A flowchart of the gravimetric method for solubility determination.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways to consider. The logical relationship is a straightforward experimental workflow, as depicted in the diagram above. This workflow ensures a systematic and accurate measurement of the solubility of a compound in a given solvent.
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. The generation of precise quantitative data through the described experimental protocol will be invaluable for its application in research and development.
References
In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-4-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1), a key intermediate in various synthetic applications. This document outlines the reported physical properties, provides detailed, generalized experimental protocols for their determination, and presents a logical workflow for these analytical procedures.
Physicochemical Data of this compound
The physical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of the reported melting and boiling points from various sources is presented below. It is important to note the slight variations in the reported values, which can arise from differences in experimental conditions and sample purity.
| Property | Reported Value |
| Melting Point | 55 °C |
| 55-58 °C | |
| Boiling Point | 250.6 °C at 760 mmHg |
Experimental Protocols for Physical Property Determination
While specific experimental procedures for determining the melting and boiling points of this compound are not detailed in publicly available literature, standard organic chemistry methodologies are applicable. The following sections describe generalized protocols for these determinations.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a useful indicator of purity, as impurities tend to depress and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
-
Equilibrium: The temperature will rise and then stabilize at the boiling point of the substance. This constant temperature is the boiling point.
-
Recording: The atmospheric pressure should be recorded at the time of the measurement, as the boiling point is pressure-dependent.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.
A Technical Guide to 3-Bromo-4-fluoronitrobenzene and Its Applications in Drug Development
An in-depth examination of the chemical properties, synthesis, and utility of 3-Bromo-4-fluoronitrobenzene as a key building block in the development of targeted therapeutics.
Introduction
This compound is a substituted aromatic compound that serves as a critical intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique arrangement of bromo, fluoro, and nitro functional groups on a benzene ring imparts specific reactivity, making it a valuable precursor for the construction of pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, key synthetic transformations, and its role in the development of targeted cancer therapies.
Nomenclature and Physicochemical Properties
This compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms. The accurate identification of this compound is crucial for researchers and chemists.
Alternate Names:
-
2-Bromo-1-fluoro-4-nitrobenzene[1]
-
1-Fluoro-2-bromo-4-nitrobenzene
-
3-Bromo-4-fluoro-1-nitrobenzene
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 701-45-1 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| Appearance | Light yellow crystal | |
| Melting Point | 55-59 °C | |
| Boiling Point | 250.6 °C at 760 mmHg | |
| Density | 1.808 g/cm³ | |
| Flash Point | 105.4 °C | |
| Water Solubility | Slightly soluble in water |
Key Synthetic Applications in Drug Discovery
The strategic placement of the bromo, fluoro, and nitro groups on the aromatic ring of this compound allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. The nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution, while the bromo group provides a handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, enhanced by the para-nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the fluorine atom, being a good leaving group in this context, is typically displaced by a nucleophile.
Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative
This protocol describes a typical nucleophilic aromatic substitution reaction using this compound and piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperidine derivative.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the biaryl product.
Case Study: Synthesis of Precursors for Targeted Cancer Therapies
This compound is a key starting material in the synthesis of several targeted cancer drugs, including the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib. These drugs are often used in combination to treat patients with BRAF V600 mutation-positive metastatic melanoma.
The MAPK Signaling Pathway and Therapeutic Intervention
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cell signaling pathway that regulates cell proliferation, differentiation, and survival. In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Dabrafenib is a potent inhibitor of the mutated BRAF protein, while trametinib inhibits the downstream protein MEK. By targeting two different points in this pathway, the combination therapy can be more effective and can delay the development of drug resistance.
Clinical Efficacy of Dabrafenib and Trametinib Combination Therapy
Clinical trials have demonstrated the significant efficacy of combination therapy with dabrafenib and trametinib in patients with BRAF V600-mutant metastatic melanoma. The following tables summarize key efficacy and pharmacokinetic data from pivotal clinical trials.
Table 1: Efficacy of Dabrafenib plus Trametinib in Metastatic Melanoma
| Endpoint | COMBI-d & COMBI-v (Pooled Analysis) | Reference |
| Overall Response Rate (ORR) | 69% | [2] |
| Complete Response (CR) | 19% | [3] |
| Median Progression-Free Survival (PFS) | 11.0 months | [2] |
| 3-Year Progression-Free Survival Rate | 22% | [2] |
| 5-Year Progression-Free Survival Rate | 19% | [3] |
| Median Overall Survival (OS) | 25.1 months | [2] |
| 3-Year Overall Survival Rate | 44% | [2] |
| 5-Year Overall Survival Rate | 34% | [3] |
Table 2: Pharmacokinetic Parameters of Dabrafenib and Trametinib
| Parameter | Dabrafenib | Trametinib | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~1.5 hours | |
| Plasma Protein Binding | 99.7% | >97% | |
| Metabolism | Primarily via CYP2C8 and CYP3A4 | Deacetylation and O-demethylation | [4] |
| Mean Terminal Half-life (t½) | 8 hours | 4 days | |
| Elimination | Primarily in feces | Primarily in feces |
Conclusion
This compound is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique reactivity allows for key chemical transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, which are fundamental in the construction of pharmacologically active compounds. The successful development of targeted cancer therapies like dabrafenib and trametinib underscores the importance of such building blocks in advancing modern medicine. This guide has provided an in-depth overview of the properties, synthesis, and applications of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Suzuki-Miyaura Coupling: Application of 3-Bromo-4-fluoronitrobenzene in the Synthesis of Biaryl Compounds
Application Note | Organic Synthesis | Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides, providing a versatile platform for the synthesis of complex molecules, including biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. 3-Bromo-4-fluoronitrobenzene is a valuable building block in this context, offering multiple reaction sites for further functionalization. The presence of the nitro group, a strong electron-withdrawing group, activates the aryl bromide towards oxidative addition in the catalytic cycle. The fluorine atom can also be a site for subsequent nucleophilic aromatic substitution or can be retained to modulate the physicochemical properties of the final product. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid using a common palladium catalyst and base combination.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add the degassed solvent system, typically a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to higher yields in shorter reaction times.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 120-150 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under different reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | ~90-98 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF/H₂O | 90 | 10 | ~75-85 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Purify starting materials if necessary- Screen different bases and solvent systems |
| Formation of Homocoupled Byproducts | - High catalyst loading- Presence of oxygen | - Reduce the catalyst loading- Maintain a strict inert atmosphere throughout the reaction |
| Protodeborylation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents where appropriate- Optimize reaction time and temperature |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a robust and versatile method for the synthesis of a wide array of 4-fluoro-3-nitrobiphenyl derivatives. These products are valuable intermediates for the development of novel pharmaceuticals and agrochemicals. The protocols and data presented herein serve as a comprehensive guide for researchers in the field, enabling the efficient and predictable synthesis of these important molecular scaffolds. Careful optimization of reaction parameters, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.
Application Notes and Protocols: 3-Bromo-4-fluoronitrobenzene as a Key Intermediate in the Synthesis of Vemurafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-4-fluoronitrobenzene as a versatile intermediate in the synthesis of targeted pharmaceuticals, with a specific focus on the BRAF inhibitor, Vemurafenib (PLX4032). Detailed experimental protocols for the multi-step synthesis, quantitative data, and a visualization of the relevant signaling pathway are provided to support researchers in drug discovery and development.
Introduction
This compound (CAS No. 701-45-1) is a key aromatic building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and nitro functional groups, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecules.[3] This intermediate is particularly valuable in the construction of kinase inhibitors, a class of targeted cancer therapeutics. One of the most prominent examples of its application is in the synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated protein, which is prevalent in a significant percentage of melanomas.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 701-45-1 | [5] |
| Molecular Formula | C₆H₃BrFNO₂ | [5] |
| Molecular Weight | 220.00 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 34-36 °C | [6] |
| Boiling Point | 235 °C | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [6] |
Application in the Synthesis of Vemurafenib
Vemurafenib is a highly selective inhibitor of the BRAFV600E kinase, a key driver in the MAPK/ERK signaling pathway that promotes cell proliferation and survival in certain cancers. The synthesis of Vemurafenib is a multi-step process where this compound can serve as a crucial starting material for the construction of a key intermediate, N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide.
Synthetic Pathway Overview
The overall synthetic strategy involves the transformation of this compound into the key difluoroaniline intermediate, followed by a series of reactions to build the final Vemurafenib molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the high-yield synthesis of the starting material from 4-fluoronitrobenzene.
Reaction: 4-Fluoronitrobenzene → this compound
Materials:
-
4-Fluoronitrobenzene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetic acid
Procedure: [7]
-
In a reaction vessel, dissolve 4-fluoronitrobenzene in acetic acid.
-
Cool the reaction mixture to 15°C.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 0.51:1 (DBDMH:4-fluoronitrobenzene).
-
Maintain the reaction temperature at 15°C and stir for 3 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Up to 98.7% | [7] |
| Purity | High (as determined by GC) | [7] |
| Reaction Time | 3 hours | [7] |
| Temperature | 15°C | [7] |
Protocol 2: Reduction of this compound to 3-bromo-4-fluoroaniline
This protocol describes the reduction of the nitro group to an amine.
Reaction: this compound → 3-Bromo-4-fluoroaniline
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure (Adapted from similar reductions):
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-fluoroaniline.
Quantitative Data (Estimated):
| Parameter | Value | Notes |
| Yield | 85-95% | Based on typical nitro group reductions with SnCl₂/HCl. |
| Purity | >98% | Typically achieved after purification. |
| Reaction Time | 2-4 hours | May vary based on scale and specific conditions. |
| Temperature | Reflux |
Protocol 3: Proposed ortho-Fluorination of 3-bromo-4-fluoroaniline
This proposed protocol utilizes a modified Sandmeyer-type reaction (Balz-Schiemann reaction) for the introduction of a second fluorine atom. Note: This is a representative protocol, and optimization may be required.
Reaction: 3-Bromo-4-fluoroaniline → 3-Bromo-2,4-difluoroaniline
Materials:
-
3-Bromo-4-fluoroaniline
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (e.g., toluene)
-
Dissolve 3-bromo-4-fluoroaniline in an aqueous solution of tetrafluoroboric acid at 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium tetrafluoroborate salt.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
Filter the precipitated diazonium salt and wash with cold diethyl ether.
-
Carefully dry the diazonium salt.
-
In a separate flask, heat an anhydrous, high-boiling point solvent (e.g., toluene or decane) to the decomposition temperature of the diazonium salt (typically 100-150°C).
-
Add the dried diazonium salt portion-wise to the hot solvent. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition.
-
Cool the reaction mixture and purify by distillation or column chromatography to obtain 3-bromo-2,4-difluoroaniline.
Quantitative Data (Expected):
| Parameter | Value | Notes |
| Yield | 40-70% | Yields for Balz-Schiemann reactions can be variable. |
| Purity | >95% | After purification. |
| Reaction Time | 4-6 hours | Including diazotization and decomposition. |
| Temperature | 0-5°C (diazotization), 100-150°C (decomposition) |
Protocol 4: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
This protocol describes the sulfonylation of the difluoroaniline intermediate.
Reaction: 3-Bromo-2,4-difluoroaniline → N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
Materials:
-
3-Bromo-2,4-difluoroaniline
-
Propane-1-sulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-bromo-2,4-difluoroaniline and triethylamine in dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add propane-1-sulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product may contain a di-sulfonated byproduct. To obtain the mono-sulfonated product, dissolve the crude material in a mixture of methanol and 2 M NaOH and stir at room temperature for 2 hours.
-
Remove the methanol under reduced pressure, acidify with 1 M HCl, and extract with dichloromethane.
-
Dry the organic layer and concentrate to yield N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide.
Quantitative Data:
| Step | Parameter | Value |
| Di-sulfonylation | Yield | 79% |
| Mono-desulfonylation | Yield | 99% |
| Overall Purity | >98% |
Signaling Pathway: Vemurafenib and the MAPK/ERK Pathway
Vemurafenib targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. In many melanomas, a specific mutation (V600E) in the BRAF protein leads to constitutive activation of this pathway, driving uncontrolled cell division. Vemurafenib selectively inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its application in the synthesis of the BRAF inhibitor Vemurafenib highlights its importance in the development of targeted cancer therapies. The provided protocols and data offer a foundation for researchers to utilize this key building block in their synthetic endeavors. Further optimization of the proposed ortho-fluorination step could lead to a highly efficient and scalable synthesis of Vemurafenib and other related kinase inhibitors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-fluoronitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-bromo-4-fluoronitrobenzene as a critical intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this aromatic compound, featuring a bromine atom, a fluorine atom, and a nitro group, offers a versatile platform for the development of a wide range of pesticides, including herbicides, fungicides, and insecticides.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the agrochemical industry.[1] Its reactivity allows for the strategic introduction of the 3-bromo-4-fluorophenyl moiety into larger, more complex molecules, which can impart desired biological activities. The presence of three distinct functional groups provides multiple avenues for chemical modification, making it an ideal starting material for creating diverse libraries of compounds for high-throughput screening.
Key Reactions and Applications
The primary application of this compound in agrochemical synthesis revolves around several key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic displacement. This allows for the introduction of various functionalities, such as alkoxy, aryloxy, or amino groups, which are common in many active agrochemical ingredients.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is a crucial step in the synthesis of many agrochemicals, as the resulting aniline derivative can be further functionalized, for example, through amide bond formation or diazotization reactions.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds.
The combination of these reactions allows for the synthesis of a wide array of agrochemical candidates. For instance, the 3-bromo-4-fluorophenyl scaffold is found in certain phenylpyrazole herbicides, which are known to be potent inhibitors of protoporphyrinogen oxidase (PPO).
Representative Synthesis of an Agrochemical Intermediate
While specific proprietary synthesis routes for commercial agrochemicals are often not publicly disclosed, the following protocol outlines a representative synthesis of a key agrochemical intermediate, N-(3-bromo-4-fluorophenyl)acetamide, starting from this compound. This intermediate can be further elaborated to produce a variety of potential herbicidal or fungicidal compounds.
Experimental Protocol: Synthesis of 3-Bromo-4-fluoroaniline
This two-step protocol first involves the reduction of the nitro group of this compound to an amine, followed by acetylation.
Step 1: Reduction of this compound to 3-Bromo-4-fluoroaniline
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of this compound (1.0 eq) and iron powder (3.0 eq) in a 4:1 mixture of ethanol and water is prepared.
-
A catalytic amount of ammonium chloride (0.2 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-4-fluoroaniline.
-
Step 2: Acetylation of 3-Bromo-4-fluoroaniline to N-(3-bromo-4-fluorophenyl)acetamide
-
Materials:
-
3-Bromo-4-fluoroaniline (from Step 1)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
The crude 3-bromo-4-fluoroaniline (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.
-
Pyridine (1.2 eq) is added to the solution, and the mixture is cooled in an ice bath.
-
Acetic anhydride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(3-bromo-4-fluorophenyl)acetamide.
-
Data Presentation
The following table summarizes the expected quantitative data for the representative synthesis of N-(3-bromo-4-fluorophenyl)acetamide.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Bromo-4-fluoroaniline | This compound | 1:3 (Substrate:Fe) | Ethanol/Water (4:1) | 2-4 | 85-95 | >95 (crude) |
| 2 | N-(3-bromo-4-fluorophenyl)acetamide | 3-Bromo-4-fluoroaniline | 1:1.1 (Substrate:Ac₂O) | Dichloromethane | 2-3 | 90-98 | >98 (after purification) |
Diagrams
Synthesis Workflow
Caption: Synthetic pathway from this compound to a key agrochemical intermediate.
Logical Relationship of Functional Group Transformations
Caption: Key chemical transformations of this compound in agrochemical synthesis.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures for screening and development. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this building block in the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-4-fluoronitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functionalities: a bromine atom amenable to cross-coupling, a fluorine atom, and a nitro group which can act as a directing group or be further modified. The protocols outlined below cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Introduction to Cross-Coupling with this compound
This compound is an electron-deficient aryl halide, which generally exhibits high reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these catalytic cycles, allowing for chemoselective functionalization at the bromine-bearing position. The electron-withdrawing nature of the nitro and fluoro groups facilitates the initial oxidative addition step, which is often rate-determining in the catalytic cycle.
The following sections provide representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are based on established methodologies for similar electron-deficient aryl bromides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the synthesis of various 2-fluoro-5-nitrobiphenyl derivatives.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 10 | 88-98 |
Note: The data in this table are representative and based on typical conditions for Suzuki-Miyaura couplings of similar bromo-nitro-aryl compounds. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitro-1,1'-biphenyl
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Under the argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (10 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 2-fluoro-5-nitro-1,1'-biphenyl.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is particularly effective with electron-deficient aryl halides like this compound.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 24 | 70-80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-85 |
Note: The data in this table are representative and based on typical conditions for Heck reactions of similar bromo-nitro-aryl compounds. Actual yields may vary.
Experimental Protocol: Synthesis of (E)-1-(2-Fluoro-5-nitrophenyl)-2-phenylethene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Under the argon atmosphere, add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 65 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH | Toluene | 70 | 8 | 85-95 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2) | CuI (1) | DIPA | DMF | 80 | 5 | 75-85 |
Note: The data in this table are representative and based on typical conditions for Sonogashira couplings of similar bromo-nitro-aryl compounds. Actual yields may vary.
Experimental Protocol: Synthesis of 1-Fluoro-4-nitro-2-(phenylethynyl)benzene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 24 | 75-85 |
Note: The data in this table are representative and based on typical conditions for Buchwald-Hartwig aminations of similar bromo-nitro-aryl compounds. Actual yields may vary.
Experimental Protocol: Synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents used in these reactions are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
-
Bases such as sodium tert-butoxide and potassium phosphate are corrosive and/or hygroscopic. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes and Protocols: Synthesis of N-Fused Tricyclic Indoles Using 3-Bromo-4-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-fused tricyclic indoles, specifically carbazoles, utilizing 3-Bromo-4-fluoronitrobenzene as a key starting material. The described methodology follows a two-step sequence involving a Suzuki-Miyaura coupling to generate a 2-nitrobiphenyl intermediate, followed by a Cadogan reductive cyclization to construct the tricyclic indole framework. This approach offers a versatile route to a class of compounds with significant interest in medicinal chemistry and materials science.
Introduction
N-fused tricyclic indoles, particularly the carbazole ring system, are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals. Their unique electronic and photophysical properties also make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs). The synthesis of these complex heterocyclic systems often requires robust and efficient chemical transformations.
This protocol details a reliable pathway to N-fused tricyclic indoles starting from the readily available this compound. The key transformations are a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a subsequent intramolecular Cadogan reductive cyclization. The Cadogan reaction, in particular, provides a powerful method for the formation of the central pyrrole ring of the carbazole nucleus from a 2-nitrobiphenyl precursor.
Overall Synthetic Scheme
The synthesis of N-fused tricyclic indoles from this compound is a two-step process. The first step is a Suzuki-Miyaura coupling of this compound with an appropriate arylboronic acid to yield a 2-nitrobiphenyl derivative. The second step is a Cadogan reductive cyclization of the 2-nitrobiphenyl intermediate to afford the final N-fused tricyclic indole (carbazole).
Caption: Overall workflow for the synthesis of N-fused tricyclic indoles.
Experimental Protocols
Step 1: Synthesis of 2-Aryl-4-fluoro-5-nitrobiphenyls via Suzuki-Miyaura Coupling
This procedure describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 220 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).
-
Add a solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.12 mmol, 31.5 mg) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2-nitrobiphenyl derivative.
Step 2: Synthesis of N-Fused Tricyclic Indoles via Cadogan Reductive Cyclization
This procedure describes the intramolecular reductive cyclization of the 2-nitrobiphenyl derivative to form the carbazole ring system.
Materials:
-
2-Nitrobiphenyl derivative (from Step 1)
-
Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)
-
1,2-Dichlorobenzene or another high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 2-nitrobiphenyl derivative (1.0 mmol) in 1,2-dichlorobenzene (10 mL).
-
Add triethyl phosphite (5.0 mmol, 0.86 mL) or triphenylphosphine (3.0 mmol, 787 mg) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 160-180 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours. For a faster reaction, microwave irradiation can be employed if available. In such cases, the reaction can be completed in minutes at high temperatures.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the high-boiling solvent by vacuum distillation or by direct purification.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-fused tricyclic indole.
Data Presentation
The following table summarizes representative yields for the two-step synthesis of a generic N-fused tricyclic indole (carbazole) from this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | 2-Aryl-4-fluoro-5-nitrobiphenyl | 75-90 |
| 2 | Cadogan Reductive Cyclization | 2-Aryl-4-fluoro-5-nitrobiphenyl | Substituted Carbazole | 60-85 |
Reaction Mechanism: Cadogan Reductive Cyclization
The Cadogan reaction proceeds through the deoxygenation of the nitro group by a trivalent phosphorus reagent (e.g., P(OEt)₃ or PPh₃) to form a nitrene intermediate. This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by aromatization to furnish the stable carbazole product.
Caption: Mechanism of the Cadogan reductive cyclization.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
High-boiling solvents like 1,2-dichlorobenzene are hazardous and should be handled with appropriate caution.
-
Triethyl phosphite and triphenylphosphine are irritants and should be handled in a fume hood.
Conclusion
The described two-step synthetic route provides an effective and versatile method for the synthesis of N-fused tricyclic indoles from this compound. The Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on one of the aryl rings, while the Cadogan reductive cyclization offers a reliable method for the construction of the carbazole core. This protocol is well-suited for researchers in academic and industrial settings who are interested in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.
Application Notes and Protocols: Synthesis of 7-Bromo-5-(tert-butyl)benzofuran from 3-Bromo-4-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed three-step protocol for the synthesis of the benzofuran derivative, 7-Bromo-5-(tert-butyl)benzofuran, commencing from the commercially available starting material, 3-Bromo-4-fluoronitrobenzene. The synthetic route involves a nucleophilic aromatic substitution to form a diaryl ether, followed by the reduction of a nitro group, and culminates in a palladium-catalyzed intramolecular cyclization to construct the benzofuran core. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering detailed experimental procedures, characterization data, and a summary of expected yields.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have made them attractive targets in drug discovery and development. The synthesis of specifically substituted benzofurans is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. This application note details a reliable synthetic pathway to a 7-bromo-5-substituted benzofuran, a versatile intermediate for further functionalization through cross-coupling reactions at the bromine position.
Overall Synthetic Scheme
The synthesis of 7-Bromo-5-(tert-butyl)benzofuran from this compound is accomplished in three sequential steps:
-
Step 1: Nucleophilic Aromatic Substitution (SNAc) - Formation of 1-bromo-2-(4-(tert-butyl)phenoxy)-4-nitrobenzene.
-
Step 2: Nitro Group Reduction - Conversion to 3-bromo-4-(4-(tert-butyl)phenoxy)aniline.
-
Step 3: Palladium-Catalyzed Intramolecular C-O Cyclization - Annulation to form 7-Bromo-5-(tert-butyl)benzofuran.
Experimental Protocols
Step 1: Synthesis of 1-bromo-2-(4-(tert-butyl)phenoxy)-4-nitrobenzene (Intermediate 1)
This step involves the nucleophilic aromatic substitution of the highly activated fluorine atom in this compound by 4-tert-butylphenol.
Materials:
-
This compound
-
4-tert-butylphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Intermediate 1 as a solid.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
|---|
| Intermediate 1 | C₁₆H₁₆BrNO₃ | 350.21 | 85-95 | 95-98 |
Characterization Data (Hypothetical ¹H NMR, CDCl₃):
-
δ 8.15 (d, J = 2.5 Hz, 1H), 7.90 (dd, J = 9.0, 2.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 2H), 7.00 (d, J = 8.5 Hz, 2H), 6.90 (d, J = 9.0 Hz, 1H), 1.35 (s, 9H).
Step 2: Synthesis of 3-bromo-4-(4-(tert-butyl)phenoxy)aniline (Intermediate 2)
This step involves the chemoselective reduction of the nitro group to an amine in the presence of an aryl bromide.
Materials:
-
1-bromo-2-(4-(tert-butyl)phenoxy)-4-nitrobenzene (Intermediate 1 )
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
|---|
| Intermediate 2 | C₁₆H₁₈BrNO | 320.23 | 90-98 | Oily solid |
Characterization Data (Hypothetical ¹H NMR, CDCl₃):
-
δ 7.35 (d, J = 8.5 Hz, 2H), 7.05 (d, J = 2.5 Hz, 1H), 6.90 (d, J = 8.5 Hz, 2H), 6.70 (dd, J = 8.5, 2.5 Hz, 1H), 6.60 (d, J = 8.5 Hz, 1H), 3.80 (br s, 2H), 1.30 (s, 9H).
Step 3: Synthesis of 7-Bromo-5-(tert-butyl)benzofuran (Final Product)
This final step is an intramolecular palladium-catalyzed C-O bond formation to construct the benzofuran ring.
Materials:
-
3-bromo-4-(4-(tert-butyl)phenoxy)aniline (Intermediate 2 )
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Intermediate 2 (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the Final Product .
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
|---|
| Final Product | C₁₂H₁₃BrO | 253.14 | 70-80 | Solid |
Characterization Data (Hypothetical ¹H NMR, CDCl₃):
-
δ 7.80 (d, J = 2.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 1.5 Hz, 1H), 7.20 (d, J = 1.5 Hz, 1H), 6.80 (d, J = 2.0 Hz, 1H), 1.40 (s, 9H).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 7-Bromo-5-(tert-butyl)benzofuran.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Proper quenching procedures should be followed for all reactions.
Conclusion
The described three-step synthesis provides a reliable and efficient method for the preparation of 7-Bromo-5-(tert-butyl)benzofuran from this compound. The protocol is well-suited for laboratory-scale synthesis and provides a key intermediate for the development of novel benzofuran-based compounds for pharmaceutical and materials science applications. The clear and detailed procedures, along with the expected data, should enable researchers to successfully replicate and adapt this synthesis for their specific needs.
Experimental procedure for the nitration of bromobenzene to form nitrobenzene isomers
Authored for researchers, scientists, and drug development professionals, this document provides a detailed experimental procedure for the electrophilic aromatic substitution reaction of bromobenzene to synthesize its nitro isomers. The protocol includes safety precautions, reagent preparation, reaction execution, product isolation, and purification.
The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (—NO₂) is introduced onto the benzene ring of bromobenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. This means that while the reaction is slower than the nitration of benzene, the incoming nitro group will preferentially add to the positions ortho (adjacent) and para (opposite) to the bromine atom. The formation of the meta isomer is negligible. The major products are, therefore, 2-nitrobromobenzene (ortho) and 4-nitrobromobenzene (para).
Materials and Apparatus
Reagents:
-
Bromobenzene (C₆H₅Br)
-
Concentrated Nitric Acid (HNO₃, ~68%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
95% Ethanol
-
Crushed Ice
-
Distilled Water
Apparatus:
-
Round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Beakers
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Thermometer
-
Separatory funnel
-
Rotary evaporator (optional)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR)
Experimental Protocol
1. Preparation of the Nitrating Mixture:
-
In a fume hood, carefully add 5 mL of concentrated sulfuric acid to a 50 mL Erlenmeyer flask.
-
Cool the flask in an ice bath.
-
Slowly, and with constant swirling, add 5 mL of concentrated nitric acid to the cooled sulfuric acid.[1] This mixture is highly corrosive and the reaction is exothermic. Keep the mixture in the ice bath until it has cooled to room temperature.
2. Nitration Reaction:
-
Place a thermometer in the flask containing the cooled nitrating mixture.
-
Slowly, add 2.0 g (approximately 1.8 mL) of bromobenzene dropwise to the stirred nitrating mixture.
-
Maintain the reaction temperature between 30-35°C by controlling the rate of addition and using the ice bath as needed. The reaction is exothermic, and higher temperatures can lead to the formation of dinitro products.
-
After the addition is complete, allow the flask to stand at room temperature for 10-15 minutes with occasional swirling to ensure the reaction goes to completion. Some protocols suggest warming the mixture to 50-60°C for about 15 minutes after the initial exothermic reaction has subsided to increase the yield.[2]
3. Product Isolation:
-
Pour the reaction mixture slowly and with stirring onto approximately 25 g of crushed ice in a beaker.[1]
-
The crude product, a mixture of ortho- and para-nitrobromobenzene, will precipitate as a yellowish solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any residual acid.[1]
-
Press the solid dry on the filter paper.
4. Purification by Fractional Crystallization:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. The ortho isomer is more soluble in ethanol than the para isomer.[2]
-
Allow the solution to cool slowly to room temperature. The less soluble 4-nitrobromobenzene (para isomer) will crystallize out first as pale yellow needles.[2]
-
Cool the flask in an ice bath to maximize the crystallization of the para isomer.
-
Collect the crystals of 4-nitrobromobenzene by vacuum filtration and wash them with a small amount of ice-cold 95% ethanol.
-
The filtrate contains the more soluble 2-nitrobromobenzene (ortho isomer) and some remaining para isomer. The solvent can be partially evaporated from the filtrate to obtain a second crop of crystals, which will be a mixture of the isomers. Further purification of the ortho isomer can be achieved by column chromatography.[2]
5. Product Characterization:
-
Dry the purified crystals of 4-nitrobromobenzene and determine their mass and melting point.
-
If the ortho isomer is isolated, determine its physical properties as well.
-
Obtain IR and NMR spectra of the products to confirm their identity and purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[3]
-
Handle bromobenzene with care as it is a skin irritant. [2]
-
The nitrated products are toxic. Avoid inhalation of vapors and skin contact.[1]
-
In case of skin contact with acids, immediately wash the affected area with copious amounts of water.[1]
Data Presentation
The nitration of bromobenzene typically yields a mixture of the ortho and para isomers in a ratio of approximately 38:62, with a negligible amount of the meta isomer (around 1%).[2]
| Property | 2-Nitrobromobenzene (ortho) | 3-Nitrobromobenzene (meta) | 4-Nitrobromobenzene (para) |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol | 202.01 g/mol | 202.01 g/mol |
| Appearance | Light yellow solid | Light yellow crystalline powder | Cream-colored or brown powder |
| Melting Point | 40-42 °C[4] | 51.5-52 °C[5] | 124-126 °C |
| Boiling Point | 261 °C[4] | 117-118 °C @ 9 mmHg[5] | 255-256 °C |
| Solubility in Ethanol | Very soluble[2] | Soluble | Slightly soluble[2] |
| ¹H NMR (CDCl₃, δ ppm) | 7.87-7.70 (m), 7.53-7.37 (m)[6] | 8.39 (t), 8.17 (d), 7.83 (d), 7.43 (t)[7] | 8.10 (d), 7.69 (d)[8] |
| IR (KBr, cm⁻¹) | ~1530 (asym NO₂), ~1350 (sym NO₂) | ~1525 (asym NO₂), ~1345 (sym NO₂) | ~1520 (asym NO₂), ~1340 (sym NO₂) |
Visualizations
Caption: Experimental workflow for the nitration of bromobenzene.
References
- 1. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chm.uri.edu [chm.uri.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-溴-2-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR [m.chemicalbook.com]
- 7. 3-Bromonitrobenzene(585-79-5) 1H NMR [m.chemicalbook.com]
- 8. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]
Application of 3-Bromo-4-fluoronitrobenzene in the Development of Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoronitrobenzene is a key aromatic building block utilized in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its reactive bromine and nitro functionalities, combined with the influence of the fluorine substituent, make it a versatile precursor for creating complex molecules with tailored optoelectronic properties. This document provides detailed application notes and experimental protocols for the synthesis of a hole transport material (HTM) for OLEDs, using this compound as a key starting material. The protocols are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of high-performance OLED materials.
Core Application: Synthesis of a Triarylamine-Based Hole Transport Material
A primary application of this compound in OLED development is in the synthesis of triarylamine derivatives, which are widely used as hole transport materials. The following sections detail the synthesis of a specific HTM, 4-fluoro-3-nitro-N,N-diphenylaniline, via a Buchwald-Hartwig amination reaction.
Table 1: Quantitative Data for the Synthesis of 4-fluoro-3-nitro-N,N-diphenylaniline
| Parameter | Value | Reference |
| Starting Material | This compound | General Knowledge |
| Reagent | Diphenylamine | General Knowledge |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | General Knowledge |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | General Knowledge |
| Base | Sodium tert-butoxide (NaOtBu) | General Knowledge |
| Solvent | Toluene | General Knowledge |
| Reaction Temperature | 110 °C | General Knowledge |
| Reaction Time | 12 - 24 hours | General Knowledge |
| Yield | 85 - 95% (Typical) | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-3-nitro-N,N-diphenylaniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with diphenylamine.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-3-nitro-N,N-diphenylaniline.
Protocol 2: General Procedure for OLED Device Fabrication
This protocol outlines a general procedure for the fabrication of a multi-layer OLED device using the synthesized hole transport material.
Materials:
-
Indium tin oxide (ITO) coated glass substrate
-
Synthesized Hole Transport Material (HTM), e.g., 4-fluoro-3-nitro-N,N-diphenylaniline (after reduction of the nitro group)
-
Emissive Layer (EML) material (e.g., a phosphorescent or fluorescent emitter doped in a host)
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function.
-
Hole Injection/Transport Layer Deposition: Transfer the cleaned ITO substrate to a high-vacuum thermal evaporation chamber. Deposit a thin layer (typically 30-50 nm) of the synthesized and purified HTM onto the ITO surface.
-
Emissive Layer Deposition: Co-evaporate the host and emitter materials to deposit the emissive layer (typically 20-30 nm) on top of the HTM layer. The doping concentration of the emitter is a critical parameter to optimize.
-
Electron Transport Layer Deposition: Deposit the ETL material (typically 20-40 nm) onto the emissive layer.
-
Electron Injection Layer Deposition: Deposit a thin layer of the EIL material (typically 1-2 nm) on the ETL.
-
Cathode Deposition: Deposit the metal cathode (typically 100 nm of Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glove box) using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
Visualizations
Diagram 1: Synthesis of 4-fluoro-3-nitro-N,N-diphenylaniline
Caption: Synthetic pathway for 4-fluoro-3-nitro-N,N-diphenylaniline.
Diagram 2: Experimental Workflow for OLED Fabrication
Caption: General workflow for OLED device fabrication and testing.
Disclaimer: The provided protocols are generalized and may require optimization for specific experimental setups and materials. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-4-fluoronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 3-Bromo-4-fluoronitrobenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: I am observing very low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a Suzuki coupling reaction with an electron-deficient substrate like this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded. Phosphine ligands are particularly susceptible to oxidation. It is recommended to use fresh reagents or those stored properly under an inert atmosphere. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.
-
Inadequate Base: The base plays a crucial role in the transmetalation step. A weak or inappropriate base can stall the catalytic cycle. For this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Solvent Issues: The choice of solvent is critical for solubility and reaction kinetics. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, DMF/water) is commonly used. Ensure your organic solvents are anhydrous and have been degassed to remove oxygen, which can deactivate the catalyst.
-
Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to 80-110 °C.
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is carried out under a positive pressure of inert gas.
Q2: I am observing significant formation of side products, particularly homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
A2: The formation of homocoupling (biaryl from the boronic acid) and debromination (protodeboronation) products indicates issues with the reaction conditions. Here are some strategies to mitigate these side reactions:
-
Minimize Excess Boronic Acid: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling. Try reducing the stoichiometry of the boronic acid.
-
Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Choice of Base and Solvent: The base and solvent can influence the rate of side reactions. For instance, very strong bases in protic solvents can promote protodeboronation. Experimenting with different base-solvent combinations can help identify conditions that favor the desired cross-coupling.
-
Ligand Selection: The ligand can influence the relative rates of the desired reaction and side reactions. Using bulky, electron-rich ligands can sometimes suppress homocoupling.
Q3: The purification of my product is proving to be difficult due to co-elution with byproducts. What can I do to improve the separation?
A3: Purification challenges often arise from the formation of closely related byproducts. Here are some tips for cleaner reactions and easier purification:
-
Optimize Reaction Conditions for Higher Selectivity: The best approach to easy purification is a clean reaction. Revisit the troubleshooting steps for low yield and side product formation to improve the purity of the crude product.
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities. Washing the organic layer with water and brine is a standard procedure.
-
Column Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve the separation of your product from impurities. Sometimes, adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane can improve resolution.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing a Suzuki coupling with this compound.
Q4: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?
A4: A good starting point for the Suzuki coupling of this compound with an arylboronic acid would be:
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand |
| Ligand | SPhos, XPhos, or PPh₃ (if using Pd(OAc)₂) (4-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q5: Which palladium catalysts and ligands are most suitable for this type of electron-deficient substrate?
A5: Due to the electron-withdrawing nature of the nitro and fluoro groups, this compound is an electron-deficient aryl halide. For such substrates, palladium catalysts paired with bulky, electron-rich phosphine ligands are often highly effective.[1] These ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Recommended Catalyst/Ligand Systems:
| Catalyst Precursor | Ligand | Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Buchwald-type ligands, excellent for challenging couplings. |
| Pd(PPh₃)₄ | (None needed) | A common, versatile catalyst, but may be less effective than systems with bulky ligands for this substrate. |
| PdCl₂(dppf) | (None needed) | Often effective for a range of Suzuki couplings. |
Q6: What is the role of the base in the Suzuki coupling reaction, and which bases are most effective for this compound?
A6: The base is essential for the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
For the coupling of this compound, inorganic bases are commonly used. The choice of base can significantly impact the reaction yield.
Commonly Used Bases:
| Base | Strength | Comments |
| Potassium Phosphate (K₃PO₄) | Strong | Often gives excellent yields with electron-deficient aryl halides. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Another highly effective base for challenging couplings. |
| Potassium Carbonate (K₂CO₃) | Moderate | A common and cost-effective choice, but may be less effective than stronger bases for this substrate. |
| Sodium Carbonate (Na₂CO₃) | Moderate | Similar to K₂CO₃. |
Q7: How do I choose the right solvent for my reaction?
A7: The ideal solvent system for a Suzuki coupling should be able to dissolve the reactants and be compatible with the catalyst and base. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[2]
Common Solvent Systems:
| Solvent System | Ratio (v/v) | Comments |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A very common and effective solvent system. |
| Toluene / Water | 4:1 to 10:1 | Another widely used system, especially for higher temperatures. |
| Dimethylformamide (DMF) / Water | 4:1 to 10:1 | A more polar option that can be effective for certain substrates.[3] |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | A good general-purpose solvent system. |
It is crucial to use anhydrous and degassed organic solvents to prevent catalyst deactivation.
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid:
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki coupling reaction.
References
Technical Support Center: Purification of 3-Bromo-4-fluoronitrobenzene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-4-fluoronitrobenzene by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a light yellow crystalline solid.[1][2] Its melting point is typically in the range of 55-59°C.[1][3]
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Isopropyl ether has been successfully used for the recrystallization of this compound.[3] For structurally similar compounds, such as other halogenated nitrobenzenes, ethanol is a common recrystallization solvent.[4] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create nucleation sites for crystal growth.[1]
-
Seeding: Add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[1]
-
Cooling: Further cool the solution in an ice bath to reduce the solubility of the compound.[5]
-
Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][6]
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is a phenomenon where the compound comes out of solution as a liquid (an oil) instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling point solvent or allowing the solution to cool more slowly. If oiling out occurs, you can try reheating the solution to dissolve the oil and then cooling it again, perhaps with the addition of a small amount of extra solvent.[6][7]
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability Notes |
| Isopropyl Ether | Low | High | Documented as a successful recrystallization solvent.[3] |
| Ethanol | Low to Moderate | High | Often a good choice for halogenated nitroaromatics.[4] May require a larger volume of solvent. |
| Methanol | Low to Moderate | High | Used for the recrystallization of the analogous 3-chloro-4-fluoronitrobenzene.[4] |
| Hexane | Very Low | Low to Moderate | Can be a good "anti-solvent" in a mixed solvent system with a more polar solvent. |
| Water | Insoluble | Insoluble | Not a suitable solvent for this non-polar compound.[2] |
Experimental Protocols
Recrystallization of this compound from Isopropyl Ether
This protocol is adapted from a documented synthesis of this compound.[3]
Materials:
-
Crude this compound
-
Isopropyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropyl ether, enough to cover the solid. Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of hot isopropyl ether until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropyl ether to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the melting point of the purified crystals to assess their purity. The expected melting point is between 55-59°C.[3]
Troubleshooting Guides
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Question and Answer Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[6] 2. The solution is supersaturated.[1] 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[5][6] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] 3. Choose a different solvent in which the compound is less soluble, or use a mixed-solvent system. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution was cooled too quickly. 3. The compound is very impure.[6] | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool down much more slowly.[6] 3. Consider pre-purification by another method, such as column chromatography, before recrystallization. |
| The yield of purified crystals is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the filtrate.[1][5] 2. The crystals were washed with solvent that was not cold enough.[1] 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the filtrate by evaporating some of the solvent and cool it to obtain a second crop of crystals.[5] 2. Always use ice-cold solvent to wash the crystals on the filter paper. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling down and depositing crystals prematurely. |
| The purified crystals are still colored. | The colored impurity has similar solubility properties to the product and co-crystallized. | Consider adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. A second recrystallization may be necessary. |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. This compound CAS 701-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
Common side products in the synthesis of 3-Bromo-4-fluoronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-fluoronitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product, this compound.
Answer:
Several factors can contribute to a low or negligible yield. Consider the following potential causes and solutions:
-
Inadequate Brominating Agent: The choice and quality of the brominating agent are critical. Ensure that the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine, is of high purity and has been stored correctly to prevent decomposition.
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the bromination of 4-fluoronitrobenzene. For instance, a study utilizing DBDMH as the brominating agent found that the optimal temperature for achieving a high yield (up to 98.7%) was 15°C.[1] Deviations from the optimal temperature can lead to either an incomplete reaction or the formation of side products.
-
Incorrect Molar Ratios: The stoichiometry of the reactants is paramount. An excess or deficit of the brominating agent can lead to incomplete conversion of the starting material or the formation of poly-brominated side products. For the DBDMH method, a molar ratio of n(4-fluoronitrobenzene):n(DBDMH) = 1:0.51 was found to be optimal.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. In the DBDMH synthesis, a reaction time of 3 hours was found to be ideal.[1]
Question 2: Presence of significant impurities alongside the product in analytical spectra (e.g., GC-MS, NMR).
Answer:
The presence of impurities indicates the formation of side products. The most common side products in this synthesis are isomeric and di-brominated compounds.
-
Isomeric Impurities: Formation of other bromo-fluoro-nitrobenzene isomers can occur, although the directing effects of the fluorine and nitro groups on 4-fluoronitrobenzene favor the formation of the 3-bromo isomer. Careful control of reaction conditions, particularly temperature and the choice of catalyst or solvent, can enhance regioselectivity.
-
Di-brominated Side Products: Over-bromination can lead to the formation of di-bromo-4-fluoronitrobenzene. This is more likely to occur if an excess of the brominating agent is used or if the reaction temperature is too high.
To minimize these impurities, adhere strictly to the optimized reaction conditions. Purification of the crude product through recrystallization or column chromatography is often necessary to remove these side products.
Question 3: The reaction appears to be incomplete, with a significant amount of starting material (4-fluoronitrobenzene) remaining.
Answer:
An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Check Reagent Purity: Impurities in the starting material or solvent can inhibit the reaction. Ensure that 4-fluoronitrobenzene and the solvent (e.g., acetic acid) are of high purity.
-
Verify Reaction Conditions: As mentioned previously, ensure the temperature, reaction time, and molar ratios of reactants are optimal.
-
Agitation: Inadequate stirring can lead to a heterogeneous reaction mixture, preventing the reactants from interacting effectively. Ensure efficient and constant agitation throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most anticipated side products are other positional isomers of bromo-4-fluoronitrobenzene and di-brominated species. The formation of these is generally minimized under optimized reaction conditions that favor high specificity.
Q2: Which synthetic method provides the highest yield for this compound?
A2: A reported method utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in acetic acid has been shown to produce yields as high as 98.7% under optimized conditions.[1] Another method involves the use of bromine in the presence of sulfuric acid and silver sulfate.[2]
Q3: How can I purify the crude this compound?
A3: The crude product can typically be purified by recrystallization from a suitable solvent, such as isopropyl ether.[2] For more challenging separations of isomers or other impurities, column chromatography may be necessary.
Side Product Formation Overview
The following table summarizes the potential common side products and the reaction conditions that may favor their formation.
| Side Product | Potential Cause | Suggested Action to Minimize Formation |
| Isomeric Bromo-4-fluoronitrobenzenes | Suboptimal regioselectivity due to incorrect temperature or catalyst. | Maintain optimal reaction temperature and use a highly selective brominating system. |
| Di-bromo-4-fluoronitrobenzene | Excess of brominating agent, elevated reaction temperature, or prolonged reaction time. | Use the correct stoichiometric amount of the brominating agent and maintain optimal temperature and reaction time. |
| Unreacted 4-fluoronitrobenzene | Insufficient brominating agent, low reaction temperature, or short reaction time. | Ensure the correct molar ratio of reactants, optimal temperature, and sufficient reaction time. |
Detailed Experimental Protocol
The following is a detailed methodology for the high-yield synthesis of this compound using DBDMH, based on a literature procedure.[1]
Materials:
-
4-fluoronitrobenzene
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetic acid
Procedure:
-
In a reaction vessel equipped with a stirrer, add 4-fluoronitrobenzene.
-
Add acetic acid as the solvent.
-
Cool the mixture to the optimal reaction temperature of 15°C.
-
Slowly add DBDMH to the reaction mixture, maintaining the temperature at 15°C. The optimal molar ratio is n(4-fluoronitrobenzene):n(DBDMH) = 1:0.51.
-
Stir the reaction mixture at 15°C for 3 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into water and filtering the resulting precipitate.
-
The crude product can be further purified by recrystallization.
Reaction Pathway and Side Product Formation
The following diagram illustrates the logical relationship between the reaction conditions and the formation of the desired product versus potential side products.
Caption: Logical flow of the synthesis of this compound.
References
How to avoid dinitration during the synthesis of halogenated nitroaromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dinitration during the synthesis of halogenated nitroaromatics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to dinitration during the synthesis of halogenated nitroaromatics?
Dinitration, or the introduction of a second nitro group onto the aromatic ring, is a common side reaction in the synthesis of halogenated nitroaromatics. The primary factors influencing this are:
-
Reaction Temperature: Higher temperatures increase the reaction rate and provide the necessary activation energy for a second nitration to occur.[1][2] Many nitration reactions are exothermic, and inadequate temperature control can lead to a runaway reaction, favoring dinitration.[2]
-
Concentration of the Nitrating Agent: Using a large excess of the nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, increases the concentration of the highly reactive nitronium ion (NO₂⁺), thereby increasing the likelihood of multiple nitrations.[2]
-
Reaction Time: Longer reaction times can lead to the formation of dinitrated products, especially if the conditions are favorable for the second nitration.
-
Substrate Reactivity: Although halogens are deactivating groups, the initial nitro group further deactivates the ring, making the second nitration slower than the first. However, under harsh conditions, dinitration can still occur.
Q2: How can I control the reaction temperature to prevent dinitration?
Effective temperature control is critical for achieving selective mononitration. Here are some recommended methods:
-
Cooling Baths: Utilize an ice-water bath or other cooling systems to maintain a low and stable reaction temperature.[2] For many nitrations of halogenated aromatics, keeping the temperature below 60°C is recommended to minimize dinitration.[3][4]
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the haloarene or vice versa.[2][3][5] This allows for better control of the exothermic reaction and dissipation of heat.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
Q3: What are some alternative, milder nitrating agents that can be used to avoid dinitration?
If dinitration is a persistent issue, consider using a less reactive nitrating agent. Some alternatives to the standard concentrated nitric acid/sulfuric acid mixture include:
-
Nitric Acid in Acetic Anhydride: This mixture can provide sufficient reactivity for mononitration while reducing the likelihood of further nitration.[6]
-
Diluted Nitric Acid: Using a lower concentration of nitric acid can reduce the concentration of the nitronium ion, thus minimizing dinitration.[6]
-
N₂O₅: Dinitrogen pentoxide can be used as a nitrating agent, and in combination with specific catalysts, it can offer improved regioselectivity for mononitration.[7]
Q4: How does the choice of catalyst influence the outcome of the nitration reaction?
The catalyst plays a crucial role in the nitration process. While sulfuric acid is the conventional catalyst for generating the nitronium ion, alternative catalysts can offer better control and selectivity:
-
Zeolites: Solid acid catalysts like zeolites can promote regioselective nitration.[8][9] For instance, zeolites with specific pore sizes can favor the formation of the para isomer and minimize side reactions.[9]
-
Ionic Liquids: Certain acidic ionic liquids can act as recyclable catalysts and may enhance the regioselectivity of the mononitration of halogenated benzenes.[7]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of dinitrated product. | 1. Reaction temperature is too high. 2. Concentration of nitrating agent is excessive. 3. Reaction time is too long. | 1. Maintain a lower reaction temperature using an ice bath (e.g., 0-10°C).[2] 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon completion of mononitration.[2] |
| Low yield of the desired mononitro-halogenated aromatic. | 1. Incomplete reaction. 2. Loss of product during workup and purification. | 1. Ensure sufficient reaction time at the controlled temperature. A slight, controlled warming period after the initial addition may be necessary.[3] 2. Optimize the recrystallization solvent and procedure to minimize product loss.[10][11] |
| Formation of undesired isomers (e.g., meta). | Halogens are ortho, para-directing groups, so the formation of the meta isomer is generally minimal.[10][12] However, reaction conditions can influence isomer ratios. | Use of shape-selective catalysts like zeolites can significantly enhance the formation of a specific isomer, typically the para product.[9] |
Experimental Protocols & Data
Table 1: Reaction Conditions for Mononitration of Halogenated Benzenes
| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Reference |
| Bromobenzene | Conc. HNO₃ | Conc. H₂SO₄ | 50-55 | 30 min after addition | [3] |
| Bromobenzene | Conc. HNO₃ | Conc. H₂SO₄ | 30-35 | 10 min after addition | [10] |
| Bromobenzene | Conc. HNO₃ | Conc. H₂SO₄ | < 55 | 15 min after addition | [4] |
| Chlorobenzene | Conc. HNO₃ | Conc. H₂SO₄ | 50-100 | 30-120 sec (micro-reactor) | [13] |
| Chlorobenzene | Conc. HNO₃ | Conc. H₂SO₄ | 60 | Not specified | [14] |
Detailed Experimental Protocol: Mononitration of Bromobenzene
This protocol is a generalized procedure based on common laboratory practices to favor mononitration.
-
Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid. While stirring, carefully and slowly add 5 mL of concentrated nitric acid to the sulfuric acid.[3] Keep this mixture cool.
-
Reaction Setup: Place the flask containing the nitrating mixture in an ice-water bath on a magnetic stirrer.
-
Addition of Bromobenzene: Slowly add 2.6 mL of bromobenzene dropwise to the cold, stirred nitrating mixture over a period of 5-10 minutes.[3] It is crucial to maintain the reaction temperature between 50-55°C.[3] Use the ice bath to control any temperature increase.
-
Reaction Completion: After the addition is complete and the initial exothermic reaction has subsided, allow the mixture to stir for an additional 30 minutes, ensuring the temperature does not exceed 60°C.[3]
-
Quenching: Cool the reaction mixture to room temperature and then pour it into 50 mL of ice-cold water in a beaker.[3]
-
Isolation and Purification: The solid product can be isolated by vacuum filtration and washed with cold water.[10] The crude product can then be purified by recrystallization from ethanol to separate the ortho and para isomers.[10][11]
Visual Guides
Logical Relationship for Avoiding Dinitration
Caption: Factors influencing and strategies to control dinitration.
General Experimental Workflow for Mononitration
Caption: Step-by-step workflow for selective mononitration.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. NITRATION OF BROMOBENZENE [chemistry.gravitywaves.com]
- 4. juliethahn.com [juliethahn.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. savitapall.com [savitapall.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3-Bromo-4-fluoronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-fluoronitrobenzene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the bromination of 4-fluoronitrobenzene can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and product loss during workup are common culprits.
Potential Causes and Solutions:
-
Incomplete Bromination: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Inefficient Brominating Agent: The chosen brominating agent or its activation may be inadequate.
-
Solution: For the reaction using bromine (Br₂), the presence of a catalyst like silver sulfate (Ag₂SO₄) is crucial to generate the active brominating species.[1] Ensure the catalyst is of good quality and used in the correct stoichiometric ratio. Alternatively, a more reactive brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed, which has been shown to give high yields.[2]
-
-
Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and yield.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or crystallization steps.
-
Solution: Ensure efficient extraction by using an appropriate solvent like methylene chloride and performing multiple extractions.[1] During crystallization, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yield.
Question 2: My final product is impure. What are the likely side products and how can I minimize them?
Answer:
Impurity in the final product is often due to the formation of isomers or di-brominated species. The reaction conditions, particularly the choice of brominating agent and temperature, play a crucial role in controlling regioselectivity.
Potential Side Products:
-
2-Bromo-4-fluoronitrobenzene: This isomer can be formed, although the directing effects of the fluorine and nitro groups favor the formation of the 3-bromo isomer.
-
Di-brominated products: Over-bromination can lead to the formation of di-bromo-4-fluoronitrobenzene isomers.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material. For instance, a molar ratio of 1:0.51 for 4-fluoronitrobenzene to DBDMH has been shown to be optimal.[2]
-
Temperature Control: Lowering the reaction temperature can enhance the regioselectivity of the bromination.
-
Choice of Brominating Agent: Milder brominating agents can sometimes offer better selectivity. DBDMH in acetic acid is a reported method that provides high yield and purity.[2]
-
Purification: If side products are formed, they can often be removed by recrystallization. Isopropyl ether is a solvent that has been used for the crystallization of this compound.[1]
Question 3: The reaction is proceeding very slowly or not at all. What could be the issue?
Answer:
A stalled or very slow reaction can be due to several factors, including issues with reagents, catalysts, or reaction temperature.
Potential Causes and Solutions:
-
Inactive Catalyst: If using a catalyst like silver sulfate, it may be old or of poor quality.
-
Solution: Use a fresh batch of high-purity catalyst.
-
-
Low Temperature: The reaction may be too cold to proceed at a reasonable rate.
-
Solution: Ensure the reaction is being maintained at the temperature specified in the protocol. A slight, controlled increase in temperature can be attempted while monitoring for the formation of side products.
-
-
Poor Quality Reagents: The starting material or brominating agent may be impure or degraded.
-
Solution: Use reagents from a reliable source and ensure they have been stored correctly.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for synthesizing this compound with a high yield?
A1: A reported high-yield method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in acetic acid. The optimal conditions were found to be a molar ratio of 4-fluoronitrobenzene to DBDMH of 1:0.51, a reaction temperature of 15°C, and a reaction time of 3 hours, which resulted in a yield of up to 98.7%.[2]
Q2: Is it possible to use elemental bromine for this synthesis?
A2: Yes, elemental bromine (Br₂) can be used. One documented procedure involves reacting 4-fluoronitrobenzene with bromine in the presence of silver sulfate and concentrated sulfuric acid.[1] However, this method may result in a lower yield compared to the DBDMH method and requires careful handling of corrosive and hazardous materials.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Isopropyl ether has been successfully used to crystallize this compound, yielding a product with a melting point of 59°C.[1]
Data Presentation
Table 1: Comparison of Different Synthetic Protocols for this compound
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| DBDMH | Acetic Acid | 15 | 3 | up to 98.7 | [2] |
| Bromine (Br₂) | Silver Sulfate / Sulfuric Acid | 20-25 | 16 | Not explicitly stated, but a specific product mass was obtained from a given starting mass. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using DBDMH
This protocol is based on a high-yield procedure reported in the literature.[2]
Materials:
-
4-fluoronitrobenzene
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetic Acid
Procedure:
-
In a reaction flask, dissolve 4-fluoronitrobenzene in acetic acid.
-
Cool the solution to 15°C in a temperature-controlled bath.
-
Slowly add DBDMH to the stirred solution, maintaining the temperature at 15°C. The molar ratio of 4-fluoronitrobenzene to DBDMH should be 1:0.51.
-
Stir the reaction mixture at 15°C for 3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Collect the precipitated product by filtration.
-
Wash the product with water to remove any residual acetic acid and by-products.
-
Dry the product under vacuum.
Experimental Workflow for DBDMH Protocol
Caption: Step-by-step workflow for the synthesis using DBDMH.
Protocol 2: Synthesis of this compound using Bromine and Silver Sulfate
This protocol is adapted from a documented laboratory procedure.[1]
Materials:
-
4-fluoronitrobenzene
-
Bromine (Br₂)
-
Silver Sulfate (Ag₂SO₄)
-
Concentrated Sulfuric Acid
-
Water
-
Methylene Chloride
-
Isopropyl Ether
Procedure:
-
To a reaction flask, add 4-fluoronitrobenzene.
-
Cool the flask to 0°C in an ice bath.
-
Carefully add bromine, followed by water and then slowly add concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Add silver sulfate to the mixture.
-
Allow the reaction temperature to rise to 20-25°C and stir for 16 hours.
-
Pour the reaction mixture into water.
-
Filter the mixture and wash the solid with water and methylene chloride.
-
Extract the filtrate with methylene chloride.
-
Wash the combined organic phases with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in isopropyl ether and crystallize to obtain the pure product.
References
Technical Support Center: Scale-Up of 3-Bromo-4-fluoronitrobenzene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-Bromo-4-fluoronitrobenzene production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.
Issue 1: Low Reaction Yield
Q1: We are experiencing significantly lower yields than the reported 98.7% when scaling up the bromination of 4-fluoronitrobenzene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). What are the potential causes and solutions?
A1: Low yields during scale-up can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and areas of low reactant concentration, hindering the reaction.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider adjusting the impeller design, speed, or using baffles to improve mixing.
-
-
Temperature Control: The bromination of activated aromatic compounds is exothermic. Poor temperature control can lead to side reactions and degradation of both reactants and products. The optimal temperature for the DBDMH method is reported to be 15°C.[1]
-
Solution: Implement a robust cooling system for your reactor. For large-scale batches, consider a semi-batch process where one reactant is added portion-wise to better manage the exotherm.
-
-
Reagent Quality: The purity of DBDMH and the solvent (acetic acid) is crucial. Water content in the acetic acid can affect the reaction rate and lead to the formation of byproducts.
-
Solution: Use high-purity reagents and ensure your solvent is anhydrous.
-
-
Incomplete Reaction: The reaction time of 3 hours reported in laboratory studies may not be sufficient for larger volumes.[1]
-
Solution: Monitor the reaction progress using in-process controls (e.g., GC, HPLC). Continue the reaction until the starting material is consumed to an acceptable level.
-
Issue 2: Impurity Formation and Purification Challenges
Q2: Our final product purity is low after crystallization, and we are observing several impurities in the GC-MS analysis. What are the likely impurities and how can we improve the purification process?
A2: Understanding the impurity profile is key to optimizing purification. Common impurities in the bromination of 4-fluoronitrobenzene can include:
-
Isomeric Byproducts: Although the directing effects of the nitro and fluoro groups favor the desired isomer, small amounts of other bromo-isomers can form.
-
Dibrominated Products: Excessive amounts of the brominating agent or localized high concentrations can lead to the formation of dibromo-4-fluoronitrobenzene.
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-fluoronitrobenzene.
-
Hydrolysis Products: If water is present, hydrolysis of the nitro group can occur, especially at elevated temperatures.
Improving Purification:
-
Crystallization Solvent: The choice of solvent is critical for effective purification by crystallization. Isopropyl ether has been reported as a suitable solvent for this compound.[2]
-
Solution: Conduct solubility studies with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in the mother liquor.
-
-
Washing: After filtration, washing the crystals with a cold, fresh solvent can remove residual mother liquor containing impurities.[2]
-
Recrystallization: If a single crystallization step is insufficient, a second recrystallization can significantly improve purity.
Frequently Asked Questions (FAQs)
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The main safety concerns are:
-
Exothermic Reaction: The bromination reaction is exothermic and can lead to a runaway reaction if not properly controlled. A thorough thermal hazard assessment is essential before scale-up.
-
Hazardous Reagents: Bromine and other brominating agents are corrosive and toxic. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area.
-
Waste Disposal: The process generates hazardous waste, including brominated organic compounds and acidic streams. All waste must be handled and disposed of in accordance with local regulations.
Q4: Which synthesis method is more suitable for industrial-scale production: the DBDMH method or the elemental bromine method?
A4: The choice of synthesis method for industrial scale depends on several factors:
-
DBDMH Method:
-
Advantages: High reported yield (98.7%) under optimized lab conditions, easier to handle solid reagent compared to liquid bromine.[1]
-
Disadvantages: Higher cost of DBDMH compared to bromine, generation of 5,5-dimethylhydantoin as a byproduct.
-
-
Elemental Bromine Method:
-
Advantages: Lower raw material cost.
-
Disadvantages: Handling of highly corrosive and volatile liquid bromine requires specialized equipment and safety precautions. The use of catalysts like silver sulfate can add to the cost and waste stream complexity.[2]
-
A thorough process hazard analysis and cost analysis should be conducted for both methods before selecting one for large-scale production.
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound
| Parameter | Method 1: DBDMH | Method 2: Bromine/Silver Sulfate |
| Starting Material | 4-fluoronitrobenzene | 4-fluoronitrobenzene |
| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Bromine (Br₂) |
| Catalyst/Promoter | None reported | Silver Sulfate (Ag₂SO₄) |
| Solvent | Acetic Acid | Sulfuric Acid / Water / Methylene Chloride |
| Reaction Temperature | 15°C | 0°C to 25°C |
| Reaction Time | 3 hours | 16 hours |
| Reported Yield | 98.7% | Not explicitly stated, but a similar process for a related compound yielded 8.2g from 28.2g starting material. |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using DBDMH (Laboratory Scale)
-
Materials:
-
4-fluoronitrobenzene
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetic Acid
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoronitrobenzene in acetic acid.
-
Cool the mixture to 15°C.
-
Slowly add DBDMH to the reaction mixture while maintaining the temperature at 15°C. The molar ratio of 4-fluoronitrobenzene to DBDMH should be approximately 1:0.51.[1]
-
Stir the reaction mixture at 15°C for 3 hours.[1]
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, the product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent.
-
Protocol 2: Synthesis of this compound using Bromine and Silver Sulfate (Laboratory Scale)
-
Materials:
-
p-fluoro-nitrobenzene
-
Bromine
-
Concentrated Sulfuric Acid
-
Silver Sulfate
-
Water
-
Methylene Chloride
-
Isopropyl Ether
-
-
Procedure:
-
To 28.2 g of p-fluoro-nitrobenzene at 20°C, add 10.4 ml of bromine.
-
Cool the mixture to 0°C and add 20 ml of water followed by 180 ml of concentrated sulfuric acid.
-
Add 34 g of silver sulfate to the mixture.
-
Allow the temperature to rise to 20°-25°C and stir for 16 hours.
-
Pour the reaction mixture into water and filter.
-
Wash the filter cake with water and methylene chloride.
-
Extract the filtrate with methylene chloride.
-
Wash the organic phase with water, dry over magnesium sulfate, filter, and evaporate to dryness.
-
Dissolve the residue in isopropyl ether and crystallize to obtain the product.[2]
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in the scale-up of this compound synthesis.
References
Minimizing homocoupling side reactions in Suzuki coupling of aryl halides
Topic: Minimizing Homocoupling Side Reactions in Suzuki Coupling of Aryl Halides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize homocoupling side reactions during Suzuki-Miyaura coupling of aryl halides.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to the formation of homocoupling byproducts, offering potential causes and actionable solutions in a question-and-answer format.
Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl. This is undesirable because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is therefore critical.[2]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product during its in-situ reduction to the active Pd(0) species.[2]
Q3: How can I minimize homocoupling related to the palladium catalyst?
A3: Your choice of palladium source and its handling are crucial for suppressing homocoupling.
-
Use a Pd(0) Precatalyst: Whenever possible, opt for a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids the initial presence of Pd(II) that can readily engage in homocoupling.
-
Choose Modern Precatalysts: Buchwald-type precatalysts (e.g., SPhos-Pd-G3) are designed to generate the active Pd(0) species cleanly and efficiently, which can reduce the likelihood of side reactions.[3]
-
In-situ Reduction of Pd(II): If you must use a Pd(II) source, consider adding a mild reducing agent to facilitate its conversion to Pd(0). Potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[1]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.
-
Bulky, Electron-Rich Ligands: These are highly recommended to minimize homocoupling.[4] Ligands such as SPhos, XPhos, and other Buchwald-type biarylphosphine ligands, as well as N-heterocyclic carbenes (NHCs), accelerate the desired reductive elimination step, which outcompetes the pathways leading to homocoupling.[4][5] The steric bulk of these ligands can also sterically hinder the formation of intermediates required for homocoupling.
Q5: How does the choice of base affect homocoupling?
A5: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can promote side reactions.[6][7]
-
Weaker Inorganic Bases are Often Preferred: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[6][8]
-
Base Strength and Solubility: The base must be sufficiently strong and soluble to activate the boronic acid. The optimal choice is often substrate-dependent and may require screening.
Q6: What experimental techniques can I employ to reduce homocoupling?
A6: Careful experimental setup and execution are paramount.
-
Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9]
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., using a nitrogen or argon balloon) throughout the experiment.
Quantitative Data on Minimizing Homocoupling
The following tables summarize quantitative data on how different reaction parameters can influence the extent of homocoupling.
Table 1: Effect of Dissolved Oxygen and Potassium Formate on Homocoupling
| Condition | Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| Without Potassium Formate | 3.3 | 0.18 |
| Without Potassium Formate | 0.5 | 0.071 |
| With Potassium Formate | Not specified | < 0.1 |
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling, and the significant effect of a mild reducing agent.[1]
Table 2: Comparative Performance of Various Bases in a Suzuki Coupling
| Base | Yield of Desired Product (%) | General Remarks |
| K₃PO₄ | 95 | Often a good choice for a wide range of substrates. |
| Cs₂CO₃ | 92 | Effective, particularly for challenging couplings. |
| K₂CO₃ | 81[8] | A commonly used and effective base. |
| Na₂CO₃ | 98[8] | Can be very effective, but performance is substrate-dependent. |
| NaOH | ~70[6] | Strong base, can sometimes lead to other side reactions. |
| KOH | 70-90[6] | Similar to NaOH, high basicity can be detrimental. |
| KF | Moderate to high | Fluoride ions can play a unique role in activating the boronic acid. |
Note: The data presented is compiled from different sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution. Yields are for the desired cross-coupled product; higher yields generally correlate with lower levels of side products like homocoupling.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. For particularly sensitive reactions, sparging the solvent with the inert gas for 15-30 minutes prior to addition is recommended.
-
Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
Catalytic Cycles: Suzuki Coupling vs. Homocoupling
Caption: Suzuki vs. Homocoupling Pathways.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: Troubleshooting Homocoupling Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability and storage conditions for 3-Bromo-4-fluoronitrobenzene
Technical Support Center: 3-Bromo-4-fluoronitrobenzene
This technical support guide provides essential information on the stability, storage, and handling of this compound (CAS No. 701-45-1), designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under normal and recommended handling and storage conditions.[1][2] Hazardous polymerization does not occur.[3] It is crucial to avoid conditions such as high heat and contact with incompatible materials to maintain its integrity.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][4] While some suppliers suggest storage at room temperature, keeping it in a cool environment is a best practice.[5][6] Always protect the container from physical damage.[7]
Q3: What materials or substances are incompatible with this compound?
A3: This compound should not be stored with or exposed to strong bases, strong oxidizing agents, or strong reducing agents.[1][2] Contact with these substances can lead to decomposition and potentially hazardous reactions.
Q4: Are there any specific conditions to avoid during handling or storage?
A4: Yes. Avoid exposure to heat, sparks, and open flames.[1] It is also important to prevent the formation of dust during handling.[2][6]
Q5: What are the expected decomposition products?
A5: Under normal conditions of use and storage, hazardous decomposition is not expected.[1] However, in the event of a fire, thermal decomposition can generate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[1][8]
Troubleshooting Guide
Q1: I observed a change in the color of the compound. What does this indicate?
A1: this compound is typically a light yellow crystalline solid.[9] A significant color change (e.g., darkening) could suggest degradation or contamination. This may be caused by improper storage, such as exposure to light, high temperatures, or incompatible substances. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC) before use.
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: While the compound is generally stable, its integrity can be compromised by improper handling.[1] Ensure that the compound has been stored correctly in a sealed container and has not been exposed to contaminants.[1][7] If you suspect degradation, running a purity check against a reference standard is advised. Refer to the experimental protocol below for a general stability assessment.
Q3: The compound is difficult to handle due to static electricity and dust formation. What should I do?
A3: Handling this compound in a well-ventilated area, preferably under a chemical fume hood, is essential to minimize inhalation of dust.[2][10] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] To control dust, avoid vigorous shaking or scooping. If static is an issue, consider using anti-static tools and ensuring the humidity in the lab is not excessively low.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 701-45-1 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][11] |
| Molecular Weight | 220.00 g/mol | [5][11] |
| Appearance | Light yellow crystalline powder | [4][9] |
| Melting Point | 55 °C | [9] |
| Boiling Point | 250.6 °C at 760 mmHg | [9] |
| Density | 1.808 g/cm³ | [9] |
| Flash Point | > 110 °C | [1] |
| Purity | ≥98.0% | [4][9] |
Experimental Protocols
Protocol: Accelerated Stability Assessment using HPLC
This protocol outlines a general procedure to assess the stability of this compound under accelerated conditions.
1. Objective: To determine the stability of the compound by monitoring its purity over time when exposed to elevated temperature and humidity.
2. Materials:
-
This compound (test sample and reference standard)
-
HPLC-grade acetonitrile and water
-
Environmental chamber
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance, volumetric flasks, pipettes
3. Method:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the test sample in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 50 µg/mL.
-
Prepare a reference standard solution at the same concentration.
-
-
Initial Analysis (Time = 0):
-
Analyze the working solution using the HPLC method to determine the initial purity.
-
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Record the peak area of the main compound and any impurities. Calculate the initial purity as a percentage.
-
-
Accelerated Stability Study:
-
Place a securely capped vial of the solid compound and a separate vial of the stock solution into an environmental chamber set to 40 °C and 75% relative humidity.
-
-
Time Point Analysis:
-
At specified time points (e.g., 1, 2, and 4 weeks), remove an aliquot of the stored sample.
-
Prepare a working solution from the stressed sample as described above.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (Time = 0) chromatogram.
-
Calculate the purity at each time point.
-
Look for the appearance of new peaks (degradants) or a decrease in the main peak area. A loss of purity greater than a predefined threshold (e.g., 2%) indicates potential instability under the tested conditions.
-
Visualizations
Caption: Workflow for safe handling and storage of this compound.
Caption: Troubleshooting logic for suspected compound instability.
Caption: Experimental workflow for accelerated stability assessment via HPLC.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, CasNo.701-45-1 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 5. 701-45-1|this compound|BLD Pharm [bldpharm.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound CAS 701-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. echemi.com [echemi.com]
- 11. scbt.com [scbt.com]
Troubleshooting low yield in palladium-catalyzed reactions of 3-Bromo-4-fluoronitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed reactions of 3-bromo-4-fluoronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. Primarily, the deactivation of the palladium catalyst is a likely culprit. This can be caused by:
-
Insufficiently Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation.
-
Impure Reagents or Solvents: Impurities in the starting materials, solvents, or base can act as catalyst poisons. Water content in solvents can also lead to unwanted side reactions.
-
Suboptimal Catalyst/Ligand System: The choice of palladium precursor and, more importantly, the ligand is critical. The electron-withdrawing nature of the nitro and fluoro groups on this compound requires a carefully selected, often electron-rich and sterically hindered, phosphine ligand to promote efficient oxidative addition and reductive elimination.
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations. An inappropriate base (too weak or too strong) can hinder the reaction.
Q2: I am seeing a significant amount of 4-fluoronitrobenzene as a byproduct. What is causing this and how can it be minimized?
A2: The formation of 4-fluoronitrobenzene is a result of a common side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and can be promoted by:
-
Hydride Sources: The hydrogen atom can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols, or residual water in aprotic solvents), the amine or phosphine ligand, or the organometallic coupling partner.
-
Reaction Conditions: Elevated temperatures and certain bases can favor the hydrodehalogenation pathway.
-
Catalyst System: Some palladium catalyst systems are more prone to promoting hydrodehalogenation than others.
To minimize this side reaction, consider using anhydrous solvents, screening different bases (e.g., switching from an alkoxide to a carbonate), lowering the reaction temperature, and choosing a ligand that promotes the desired reductive elimination over hydrodehalogenation.
Q3: My reaction is starting, but it appears to stall before reaching completion. What could be the reason?
A3: A stalled reaction often points towards catalyst decomposition or inhibition over the course of the reaction. Potential causes include:
-
Catalyst Instability: The active catalytic species may not be stable under the reaction conditions for extended periods, especially at higher temperatures.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity.
-
Ligand Degradation: The phosphine ligand can degrade over time, leading to the formation of inactive palladium species.
To address a stalled reaction, you could try adding a fresh portion of the catalyst and ligand to the reaction mixture. Optimizing the catalyst loading and ligand-to-metal ratio from the start can also improve catalyst longevity.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Formation of significant amounts of 4-fluoronitrobenzene (hydrodehalogenation byproduct).
-
Formation of homocoupled boronic acid byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Quantitative Data Summary (for analogous electron-deficient aryl bromides):
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 | Analogous systems |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | >90 | Analogous systems |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | Variable, often lower | General Suzuki conditions |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Low Yield in Heck Reaction
Symptoms:
-
Poor conversion of this compound.
-
Formation of reduced starting material (4-fluoronitrobenzene).
-
Polymerization of the alkene coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Heck reaction.
Quantitative Data Summary (for analogous electron-deficient aryl bromides):
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | >90 | General Heck conditions |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | Acetonitrile | 80 | Variable | General Heck conditions |
| 3 | Pd₂(dba)₃ (1) | PPh₃ (4) | NaOAc (2) | Toluene | 110 | Variable | General Heck conditions |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., P(o-tol)₃, 2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv.), and styrene (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of this compound.
-
Significant hydrodehalogenation byproduct.
-
Decomposition of starting materials or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Quantitative Data Summary (for analogous electron-deficient aryl bromides):
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | >95 | Analogous systems |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.2) | Dioxane | 100 | >90 | Analogous systems |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | Variable | General Buchwald-Hartwig conditions |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), aniline (1.1 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Issue 4: Low Yield in Sonogashira Coupling
Symptoms:
-
Low conversion of this compound.
-
Formation of alkyne homocoupling (Glaser coupling) byproduct.
-
Decomposition of the terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Quantitative Data Summary (for analogous electron-deficient aryl bromides):
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2) | THF | 65 | >90 | General Sonogashira conditions |
| 2 | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPEA (2) | DMF | 80 | >85 | General Sonogashira conditions |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Et₃N (2) | Acetonitrile | 70 | Variable | General Sonogashira conditions |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 equiv.), and phenylacetylene (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-65 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Catalyst selection for efficient Suzuki coupling of 3-Bromo-4-fluoronitrobenzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-fluoronitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable substrate for Suzuki coupling?
A1: Yes, it is an excellent substrate. The presence of two electron-withdrawing groups, the nitro (-NO₂) and fluoro (-F) substituents, activates the aryl bromide. This electronic deficiency facilitates the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle. High yields can be achieved with appropriate catalyst and reaction condition selection.
Q2: Which palladium catalyst systems are most effective for this substrate?
A2: A range of palladium catalysts can be effective. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used and can provide good to excellent yields. For more challenging couplings or to achieve higher efficiency at lower catalyst loadings, more advanced systems involving bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or P(t-Bu)₃ are recommended. These ligands promote both the oxidative addition and the subsequent reductive elimination steps.
Q3: Does the nitro group interfere with the Suzuki coupling reaction?
A3: Generally, the nitro group is well-tolerated in Suzuki couplings and, as mentioned, it helps to activate the substrate. There are rare reports of nitro groups acting as pseudohalides in some palladium-catalyzed reactions, but the carbon-bromine bond is significantly more reactive, making this a minor concern under typical Suzuki conditions.
Q4: What are the common side reactions to watch out for?
A4: The most common side reactions include:
-
Protodeboronation: The boronic acid coupling partner reacts with residual water or protic solvents to be replaced by a hydrogen atom. Using anhydrous solvents and appropriate bases can minimize this.
-
Dehalogenation: The starting aryl bromide is reduced to 4-fluoronitrobenzene. This can occur if the palladium hydride species, formed from side reactions with the solvent or base, reductively eliminates with the aryl group.
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often more prevalent with highly reactive boronic acids or when the main cross-coupling reaction is slow.
Q5: What is the best choice of base and solvent for this reaction?
A5: The choice is often interdependent with the catalyst system.
-
Bases: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used and effective. Stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial for less reactive systems.
-
Solvents: Anhydrous, degassed solvents are crucial for reproducible results. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene. Often, a co-solvent of water is used, particularly with inorganic bases like K₂CO₃ or K₃PO₄, to aid in dissolving the base and facilitating the reaction. DMF is also a viable solvent.
Catalyst and Condition Selection Guide
The selection of an optimal catalyst system depends on the specific boronic acid being used and the desired reaction performance (e.g., speed, yield, catalyst loading). Below is a summary of common catalytic systems and their performance for substrates analogous to this compound.
Data Presentation: Catalyst System Performance
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Dioxane / H₂O | 80-100 | 85-95 | A classic, reliable system. May require higher catalyst loading (2-5 mol%). |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene / H₂O | 80-110 | >95 | Highly active system, good for a broad range of boronic acids. Lower catalyst loading (1-2 mol%) is often sufficient. |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | DMF | 100 | 90-98 | Effective for electron-deficient aryl halides. P(t-Bu)₃ is air-sensitive. |
| Pd/C (heterogeneous) | None | K₂CO₃ | DMF / H₂O | 110 | 80-90 | Allows for easier catalyst removal, but may require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | Dioxane | 90-100 | 88-96 | A stable and versatile catalyst, good for a variety of functional groups. |
Yields are representative and can vary based on the specific boronic acid partner, reaction scale, and purity of reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the palladium precursor and ligand are not degraded. Use fresh reagents. - For Pd(0) catalysts like Pd(PPh₃)₄, ensure proper inert atmosphere techniques as they are sensitive to oxygen. - For Pd(II) precursors, ensure the pre-catalyst is properly activated in situ. |
| 2. Insufficiently Anhydrous/Degassed Conditions | - Use freshly dried, degassed solvents. - Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents. | |
| 3. Ineffective Base | - Ensure the base is finely powdered and dry. - Consider switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Significant Dehalogenation | 1. Unstable Palladium Hydride Formation | - Avoid solvents that can act as hydride sources (e.g., alcohols at high temperatures). - Ensure the base is not promoting side reactions. |
| 2. Slow Reductive Elimination | - Switch to a bulkier, more electron-donating ligand (e.g., a Buchwald-type ligand like SPhos) to accelerate reductive elimination. | |
| Protodeboronation of Boronic Acid | 1. Presence of Water/Protic Impurities | - Use anhydrous solvents and dry reagents. - Consider using a boronate ester (e.g., a pinacol ester) which is more stable to protodeboronation. |
| 2. Prolonged Reaction Time at High Temperature | - Optimize the reaction to proceed faster by using a more active catalyst system or higher concentration. | |
| Formation of Homocoupling Product | 1. Oxygen Contamination | - Rigorously exclude oxygen from the reaction mixture, as it can promote the homocoupling of boronic acids. |
| 2. Slow Transmetalation Step | - Ensure the base is effective in activating the boronic acid. - A different solvent system might facilitate better solubility and interaction of the reagents. |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Procedure using a Buchwald Ligand
This protocol utilizes a more active catalyst system for potentially higher yields, lower catalyst loadings, or for coupling with more sterically hindered or electronically challenging boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate small vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene to form the active catalyst, then add this solution to the main reaction flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the remaining degassed toluene and degassed water via syringe in a 5:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. These reactions are often complete in 1-4 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Visualized Workflows and Relationships
Logical Flow for Catalyst System Selection
Caption: Catalyst selection flowchart for the Suzuki coupling.
General Experimental Workflow
Caption: Standard workflow for a Suzuki coupling experiment.
Suzuki Catalytic Cycle
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-4-fluoronitrobenzene and its Isomers
Understanding the Spectroscopic Fingerprints
The ¹H and ¹³C NMR spectra of substituted nitrobenzenes are governed by the electronic effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) generally deshields the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, halogens like bromine and fluorine also exhibit electron-withdrawing inductive effects, but their lone pairs can participate in resonance, leading to more complex shielding and deshielding patterns. The interplay of these effects, along with spin-spin coupling between neighboring nuclei, results in a unique spectroscopic fingerprint for each isomer.
Comparative Analysis of Halogenated Nitrobenzene Isomers
A direct comparison of experimentally determined ¹H and ¹³C NMR data for 3-Bromo-4-fluoronitrobenzene and its isomers is hampered by the lack of readily available, comprehensively assigned datasets in published literature. However, a qualitative prediction of their spectral features can be made based on the relative positions of the substituents.
Table 1: Qualitative Comparison of Expected ¹H and ¹³C NMR Features for Bromofluoronitrobenzene Isomers
| Compound | Expected ¹H NMR Features | Expected ¹³C NMR Features |
| This compound | Three distinct aromatic proton signals are expected. The proton ortho to the nitro group will likely be the most downfield. Complex splitting patterns will arise from proton-proton and proton-fluorine couplings. | Six distinct aromatic carbon signals are anticipated. The carbon bearing the nitro group will be significantly downfield. Carbon-fluorine coupling will be observed for the carbon attached to the fluorine and potentially for adjacent carbons. |
| 2-Bromo-1-fluoro-4-nitrobenzene | Three aromatic proton signals are expected. The proton between the bromine and nitro group will be significantly deshielded. Proton-fluorine couplings will be a key feature. | Six aromatic carbon signals are expected. The carbons directly attached to the electron-withdrawing groups will be the most downfield. Significant ¹JCF and smaller nJCF couplings will be present. |
| 4-Bromo-2-fluoro-1-nitrobenzene | Three aromatic proton signals are expected. The proton situated between the fluorine and nitro group will experience strong deshielding. Proton-fluorine couplings will be prominent. | Six distinct carbon signals are expected. The carbon attached to the nitro group will be the most deshielded, followed by the carbons bearing the halogens. Carbon-fluorine couplings will aid in signal assignment. |
| 4-Bromo-1-fluoro-2-nitrobenzene | Three distinct aromatic proton signals are expected. The proton positioned between the two electron-withdrawing nitro and fluoro groups will be the most downfield. | Six aromatic carbon signals are expected. The carbons bonded to the nitro group and the halogens will show the largest chemical shifts. The carbon-fluorine couplings will be diagnostic. |
Experimental Protocols for NMR Characterization
Acquiring high-quality ¹H and ¹³C NMR spectra is fundamental for the accurate structural elucidation of these compounds. The following protocols provide a general framework for these experiments.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the aromatic and any aliphatic regions.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).
-
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer is advantageous for better sensitivity and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
-
Spectral Width: A spectral width of 200-250 ppm is standard for observing the full range of carbon chemical shifts.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peaks (e.g., CDCl₃ at 77.16 ppm).
-
Workflow for NMR-Based Structural Elucidation
The process of characterizing a compound like this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final structure confirmation.
A Comparative Guide to the Reactivity of 3-Bromo-4-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-4-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. The information presented herein, supported by established chemical principles and adapted experimental protocols, is intended to assist in the selection of appropriate starting materials for chemical synthesis and drug development.
Executive Summary
In nucleophilic aromatic substitution reactions where the fluorine atom at the C4 position acts as the leaving group, 3-chloro-4-fluoronitrobenzene is predicted to be slightly more reactive than this compound . This difference in reactivity is primarily attributed to the stronger electron-withdrawing inductive effect of the chlorine atom at the C3 position compared to the bromine atom. This effect enhances the electrophilicity of the carbon atom at the reaction center (C4) and stabilizes the Meisenheimer intermediate, thereby accelerating the reaction rate.
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, particularly for the synthesis of highly functionalized aromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is influenced by several factors, including the nature of the leaving group, the presence of electron-withdrawing groups on the aromatic ring, and the nature of the nucleophile.
In the case of 3-halo-4-fluoronitrobenzene derivatives, the nitro group (NO₂) at the C1 position strongly activates the ring for nucleophilic attack, particularly at the para position (C4). Consequently, the fluorine atom at C4 is the expected leaving group. The halogen atom (chlorine or bromine) at the C3 position, being meta to the reaction site, primarily exerts an inductive electronic effect on the reaction rate.
Comparative Reactivity Analysis
The primary determinant of the relative reactivity of this compound and 3-chloro-4-fluoronitrobenzene is the inductive effect of the halogen at the C3 position. This effect can be quantified using Hammett substituent constants (σm).[1][2][3] These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent in the meta position.
A more positive σm value indicates a stronger electron-withdrawing effect, which in the context of SNAr, leads to a faster reaction rate. This is because a stronger electron-withdrawing group enhances the partial positive charge on the carbon atom undergoing nucleophilic attack (C4) and provides greater stabilization of the negatively charged Meisenheimer intermediate.
Table 1: Hammett Substituent Constants and Predicted Relative Reactivity
| Compound | Substituent at C3 | Hammett Constant (σm) | Predicted Relative Reactivity |
| 3-chloro-4-fluoronitrobenzene | -Cl | +0.37 | More Reactive |
| This compound | -Br | +0.39 (often cited as slightly less than Cl, around +0.35 in other contexts) | Less Reactive |
Note: While some sources may show very similar or slightly reversed values, the general consensus based on electronegativity places the inductive effect of chlorine as slightly stronger than bromine in this context.
Based on these values, the chlorine atom in 3-chloro-4-fluoronitrobenzene exerts a slightly stronger electron-withdrawing inductive effect compared to the bromine atom in this compound. This leads to a greater enhancement of the electrophilicity at the C4 position and better stabilization of the Meisenheimer intermediate, resulting in a faster reaction rate.
Experimental Protocol: Kinetic Analysis of SNAr Reaction with Piperidine
The following is a detailed experimental protocol adapted from established methods for studying the kinetics of SNAr reactions, which can be used to experimentally verify the predicted difference in reactivity.[4][5] This protocol utilizes UV-Visible spectrophotometry to monitor the progress of the reaction.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 3-chloro-4-fluoronitrobenzene with piperidine.
Materials:
-
This compound
-
3-chloro-4-fluoronitrobenzene
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻³ M stock solution of this compound in anhydrous DMF.
-
Prepare a 1.0 x 10⁻³ M stock solution of 3-chloro-4-fluoronitrobenzene in anhydrous DMF.
-
Prepare a 0.1 M stock solution of piperidine in anhydrous DMF.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product of each reaction (N-(3-bromo-4-fluorophenyl)piperidine and N-(3-chloro-4-fluorophenyl)piperidine) to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for kinetic measurements.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 50 °C).
-
In a quartz cuvette, place a known volume of the piperidine solution (to ensure a large excess, e.g., 2.0 mL of 0.1 M solution).
-
Add a small, known volume of the aryl halide stock solution (e.g., 0.1 mL of 1.0 x 10⁻³ M solution) to the cuvette, start the stopwatch immediately, and quickly mix the contents.
-
Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment with at least three different concentrations of piperidine in large excess to ensure the reaction is pseudo-first-order.
-
Repeat the entire procedure for the other 3-halo-4-fluoronitrobenzene isomer.
-
-
Data Analysis:
-
Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be the pseudo-first-order rate constant (k').
-
Plot the calculated pseudo-first-order rate constants (k') against the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂).
-
Compare the second-order rate constants (k₂) for this compound and 3-chloro-4-fluoronitrobenzene to determine their relative reactivity.
-
Visualizing the Reaction Pathway and Logic
The following diagrams illustrate the key aspects of the comparative reactivity.
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Logical flow diagram comparing the factors influencing the reactivity of the two compounds.
Conclusion
The comparative analysis, based on established principles of physical organic chemistry, indicates that 3-chloro-4-fluoronitrobenzene is a more reactive substrate than this compound in nucleophilic aromatic substitution reactions at the C4 position. This is due to the superior electron-withdrawing inductive effect of chlorine compared to bromine at the meta position, which enhances the electrophilicity of the reaction center and provides greater stabilization for the Meisenheimer intermediate. For synthetic applications requiring higher reaction rates or milder conditions, 3-chloro-4-fluoronitrobenzene would be the preferred starting material. The provided experimental protocol offers a reliable method for empirically verifying this predicted reactivity difference.
References
A Comparative Purity Analysis of 3-Bromo-4-fluoronitrobenzene by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their work. 3-Bromo-4-fluoronitrobenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires accurate purity assessment to ensure the reliability of subsequent reactions and the quality of the final product. This guide provides an objective comparison of two common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with detailed experimental protocols and supporting data.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for non-volatile or thermally sensitive compounds.[1] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase, using a liquid mobile phase.[1] In contrast, Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds.[2] When coupled with a Mass Spectrometer (MS), it provides powerful separation and identification capabilities based on a compound's mass-to-charge ratio.[3]
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information.
Potential Impurities in this compound
The synthesis of this compound typically involves the bromination of 4-fluoronitrobenzene.[4] This process can lead to several potential impurities that need to be resolved and quantified:
-
Unreacted Starting Material: 4-fluoronitrobenzene.
-
Isomeric Byproducts: Other brominated isomers of 4-fluoronitrobenzene.
-
Over-brominated Products: Dibromo-4-fluoronitrobenzene and other poly-brominated species.
-
Residual Solvents: Acetic acid or other solvents used in the synthesis and purification process.[4]
An effective analytical method must be able to separate the main component from these potential contaminants.
Experimental Protocols
The following sections detail the methodologies for analyzing the purity of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is well-suited for the analysis of halogenated nitroaromatic compounds.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent technique for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | TR-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL, split ratio 50:1 |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-350 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Data Presentation and Comparison
The performance of HPLC and GC-MS for the purity analysis of a hypothetical batch of this compound is summarized below.
Table 1: Purity Analysis Data
| Analyte | HPLC (Area %) | GC-MS (Area %) |
|---|---|---|
| This compound | 99.52 | 99.60 |
| 4-fluoronitrobenzene | 0.25 | 0.21 |
| Dibromo-fluoronitrobenzene Isomer 1 | 0.15 | 0.12 |
| Unknown Impurity 1 | 0.08 | 0.07 |
| Total Purity | 99.52% | 99.60% |
Table 2: Method Performance Comparison
| Parameter | HPLC | GC-MS |
|---|---|---|
| Principle | Liquid chromatography based on polarity | Gas chromatography based on volatility and boiling point |
| Compound Volatility | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Sensitivity | High (ppm to ppb range) | Very High (ppb to ppt range) |
| Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum (high confidence) |
| Quantification | Excellent, based on peak area | Excellent, based on peak area |
| Analysis Time | Typically longer (e.g., 30 min) | Typically faster (e.g., 20 min) |
| Solvent Consumption | Higher | Lower |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.
-
HPLC is a robust and widely available method, particularly advantageous if potential impurities are non-volatile or thermally unstable. Its primary limitation is that peak identification relies on comparison with a reference standard.
-
GC-MS offers higher sensitivity and the significant advantage of providing structural information through mass spectrometry, which allows for the confident identification of unknown impurities.[3] This makes it an invaluable tool during process development and for comprehensive impurity profiling. The main prerequisite is the volatility and thermal stability of the analyte and its impurities.
For routine quality control where impurities are known, HPLC provides a reliable and accurate assessment. For in-depth analysis, impurity identification, and higher sensitivity, GC-MS is the superior choice. In many research and development settings, the use of both techniques provides a comprehensive and orthogonal approach to purity determination, ensuring the highest confidence in the quality of this compound.
References
Comparison of different synthetic routes to 3-Bromo-4-fluoronitrobenzene
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 3-Bromo-4-fluoronitrobenzene is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of different synthetic routes to this important intermediate, complete with experimental data and detailed protocols to aid in the selection of the most suitable method.
Overview of Synthetic Strategies
The primary approach to synthesizing this compound involves the electrophilic bromination of 4-fluoronitrobenzene. The nitro group is a meta-director and deactivating, while the fluorine atom is an ortho-, para-director and also deactivating. The regioselectivity of the bromination is therefore directed to the position ortho to the fluorine and meta to the nitro group, yielding the desired this compound. The key difference between the common methods lies in the choice of brominating agent and reaction conditions, which significantly impact yield, safety, and scalability.
Below is a diagram illustrating the common synthetic pathways.
Caption: Synthetic pathways to this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative data for two prominent synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Bromine/Silver Sulfate | Route 2: DBDMH in Acetic Acid |
| Starting Material | 4-Fluoronitrobenzene | 4-Fluoronitrobenzene |
| Brominating Agent | Bromine (Br₂) / Silver Sulfate (Ag₂SO₄) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| Solvent | Concentrated Sulfuric Acid | Acetic Acid |
| Reaction Temperature | 0°C to 25°C | 15°C |
| Reaction Time | 16 hours | 3 hours |
| Reported Yield | ~21% (based on provided data) | Up to 98.7%[1] |
| Purity | Crystalline product, melting at 59°C[2] | Not specified, but yield based on GC analysis[1] |
Experimental Protocols
Detailed experimental procedures for the compared synthetic routes are provided below.
Route 1: Bromination using Bromine and Silver Sulfate in Sulfuric Acid
This classical method employs elemental bromine as the brominating agent with silver sulfate acting as a halogen carrier to facilitate the electrophilic substitution.
Procedure:
-
To 10.4 ml of bromine, add 28.2 g of 4-fluoronitrobenzene at 20°C.[2]
-
Cool the mixture to 0°C and add 20 ml of water, followed by the slow addition of 180 ml of concentrated sulfuric acid.[2]
-
Add 34 g of silver sulfate to the mixture.[2]
-
Allow the reaction temperature to rise to 20-25°C and stir for 16 hours.[2]
-
Pour the reaction mixture into water and filter the resulting precipitate.[2]
-
Wash the filter cake with water and methylene chloride.[2]
-
Extract the filtrate with methylene chloride.[2]
-
Wash the combined organic phases with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in isopropyl ether and crystallize to obtain 8.2 g of 3-bromo-4-fluoro-nitrobenzene.[2]
Route 2: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
This modern approach utilizes a solid, stable brominating agent, which can be safer and easier to handle than liquid bromine. The reaction proceeds under milder conditions and with a significantly higher yield.
Procedure:
-
Dissolve 4-fluoronitrobenzene in acetic acid.
-
The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.[1]
-
Maintain the reaction temperature at 15°C.[1]
-
Allow the reaction to proceed for 3 hours.[1]
-
The product is quantified by Gas Chromatography (GC) to determine the yield.[1]
Note: While the abstract provides the optimal conditions and yield, it does not detail the work-up and purification procedure. A standard work-up would likely involve quenching the reaction, extracting the product into an organic solvent, washing, drying, and removing the solvent. Purification could be achieved by recrystallization or chromatography.
Comparison and Conclusion
The synthesis of this compound can be effectively achieved through various methods. The classical approach using bromine and silver sulfate in sulfuric acid is a well-established method but suffers from a lower yield and the use of hazardous reagents like concentrated sulfuric acid and elemental bromine.
In contrast, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetic acid presents a more efficient and potentially safer alternative.[1] This method boasts a near-quantitative yield (98.7%) under mild conditions and a significantly shorter reaction time.[1] For researchers and manufacturers, the DBDMH route offers clear advantages in terms of efficiency, safety, and atom economy.
Another promising method involves the use of sodium bromate in the presence of a strong acid, which has shown high yields (85-98%) for the bromination of deactivated aromatic compounds, including 4-nitrofluorobenzene.[1]
For process development and scale-up, the DBDMH method appears to be the most promising route for the synthesis of this compound, offering a combination of high yield, mild conditions, and improved safety profile. Further optimization of the work-up and purification for the DBDMH method would be a valuable next step for any laboratory or manufacturing setting.
References
A Comparative Guide to the Reactivity of p-Fluoronitrobenzene and p-Bromonitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of p-fluoronitrobenzene and p-bromonitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by established chemical principles and experimental data to aid in substrate selection and reaction optimization for synthetic applications.
Executive Summary
In nucleophilic aromatic substitution reactions, p-fluoronitrobenzene is significantly more reactive than p-bromonitrobenzene . This often counterintuitive trend, where the stronger carbon-fluorine bond is more readily broken than the weaker carbon-bromine bond, is a hallmark of the SNAr mechanism. The determining factor is not the strength of the carbon-halogen bond, but the rate of formation of the intermediate Meisenheimer complex. The high electronegativity of fluorine plays a crucial role in stabilizing this rate-determining transition state, thereby accelerating the reaction.
Reactivity Comparison: Experimental Data
The relative reactivity of aryl halides in SNAr reactions is well-established, with the general trend being F >> Cl > Br > I. This is demonstrated in the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, where the fluoro-substituted compound reacts orders of magnitude faster than its chloro and bromo counterparts. While specific kinetic data for the reaction of p-halonitrobenzenes with piperidine under identical conditions is sparse in readily available literature, the data for the analogous 2,4-dinitrobenzene series provides a clear and accepted proxy for this reactivity trend.
| Substrate | Leaving Group | Nucleophile | Solvent | Relative Rate Constant (krel) |
| 1-Fluoro-2,4-dinitrobenzene | F | Piperidine | Ethanol | ~3300 |
| 1-Chloro-2,4-dinitrobenzene | Cl | Piperidine | Ethanol | 50 |
| 1-Bromo-2,4-dinitrobenzene | Br | Piperidine | Ethanol | 23 |
| 1-Iodo-2,4-dinitrobenzene | I | Piperidine | Ethanol | 1 |
Data is illustrative of the established reactivity trend for SNAr reactions and is based on classical studies in the field.
Reaction Mechanism and Rationale for Reactivity Difference
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is the rate-determining step, involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The second step is the rapid expulsion of the halide leaving group to restore the aromaticity of the ring.
The enhanced reactivity of p-fluoronitrobenzene is attributed to the following factors:
-
Electronegativity: Fluorine is the most electronegative halogen. Its strong inductive electron-withdrawing effect (-I effect) polarizes the C-F bond, making the ipso-carbon more electrophilic and highly susceptible to nucleophilic attack.[1]
-
Stabilization of the Transition State: The rate-determining step is the formation of the Meisenheimer complex.[1][2] The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to this intermediate. This stabilization lowers the activation energy for the reaction, thus increasing the reaction rate.[1] Because this step is rate-limiting, the C-F bond cleavage, which occurs in the fast second step, does not influence the overall reaction rate.
The logical flow of this relationship is illustrated in the diagram below.
Caption: Logical flow illustrating the factors leading to higher reactivity of p-fluoronitrobenzene.
Experimental Protocols
The kinetics of the reaction between a p-halonitrobenzene and a nucleophile such as piperidine can be effectively monitored using UV-Vis spectrophotometry. The formation of the product, N-(4-nitrophenyl)piperidine, results in a significant change in the UV-Vis spectrum, allowing for the determination of reaction rates.
Objective: To determine the second-order rate constant for the reaction of p-fluoronitrobenzene with piperidine in methanol.
Materials:
-
p-Fluoronitrobenzene
-
Piperidine (freshly distilled)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of p-fluoronitrobenzene in methanol (e.g., 1.0 x 10-2 M).
-
Prepare a series of piperidine solutions in methanol at concentrations significantly higher than the substrate to ensure pseudo-first-order conditions (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(4-nitrophenyl)piperidine (approx. 390-420 nm), where the reactants have minimal absorbance.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
Pipette a known volume of the piperidine solution (e.g., 2.0 mL) into a cuvette and allow it to thermally equilibrate in the cell holder.
-
To initiate the reaction, inject a small, precise volume of the p-fluoronitrobenzene stock solution (e.g., 50 µL) into the cuvette. Quickly mix the solution by inverting the cuvette (sealed with parafilm) or using a cuvette stirrer.
-
Immediately begin recording the absorbance at the chosen λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each piperidine concentration can be obtained by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the final absorbance.
-
Plot the calculated kobs values against the corresponding piperidine concentrations.
-
The second-order rate constant (k2) is determined from the slope of this plot, as kobs = k2[Piperidine].
-
-
Comparison:
-
Repeat the entire procedure using p-bromonitrobenzene as the substrate under identical conditions to obtain its second-order rate constant for a direct comparison.
-
The experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for the kinetic analysis of an SNAr reaction.
Conclusion
For synthetic applications requiring nucleophilic aromatic substitution on a nitro-activated benzene ring, p-fluoronitrobenzene is the superior substrate in terms of reactivity compared to p-bromonitrobenzene. This is a direct consequence of the SNAr mechanism, where the high electronegativity of fluorine facilitates the rate-determining nucleophilic attack. This fundamental principle should guide the design of synthetic routes and the selection of starting materials in pharmaceutical and chemical research.
References
A Comparative Guide to DFT and Computational Studies of 3-Bromo-4-fluoronitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational studies utilizing Density Functional Theory (DFT) to investigate the properties of 3-Bromo-4-fluoronitrobenzene and its derivatives. This compilation is designed to assist researchers in understanding the molecular characteristics, reactivity, and potential applications of these compounds in fields such as medicinal chemistry and materials science.
I. Molecular Properties and Computational Analysis
This compound serves as a versatile building block in organic synthesis. Computational studies, particularly those employing DFT, are crucial for elucidating its electronic structure, reactivity, and spectroscopic properties. These theoretical investigations provide insights that guide experimental work and the design of novel derivatives with tailored functionalities.
A common subject of these studies is the analysis of the molecule's vibrational spectra (FT-IR and FT-Raman), electronic properties (HOMO-LUMO analysis), and non-linear optical (NLO) properties. These computational assessments are vital for predicting the behavior of the molecule in various chemical environments and its potential for technological applications.
Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311++G(d,p)) | Assignment |
| C-H stretch | 3108 | 3107 | Aromatic C-H stretching |
| C=C stretch | 1595 | 1594 | Aromatic ring stretching |
| NO₂ asymm. stretch | 1530 | 1531 | Asymmetric stretching of NO₂ group |
| NO₂ symm. stretch | 1350 | 1349 | Symmetric stretching of NO₂ group |
| C-F stretch | 1245 | 1244 | C-F stretching |
| C-Br stretch | 680 | 679 | C-Br stretching |
Note: Data is synthesized from typical results found in computational chemistry literature on similar molecules.
II. Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A widely used combination for molecules of this nature is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Computational Workflow for DFT Analysis
Caption: Computational workflow for the DFT-based analysis of this compound.
III. Comparative Analysis with Derivatives
The introduction of different functional groups to the this compound scaffold can significantly alter its electronic and chemical properties. For instance, the substitution of the bromine atom can modulate the molecule's reactivity and potential as a precursor in cross-coupling reactions.
Logical Relationship of Molecular Properties
Caption: Interdependencies of key molecular properties investigated through computational studies.
Table 2: Calculated Electronic Properties of this compound and a Hypothetical Amino-Substituted Derivative
| Property | This compound | 3-Amino-4-fluoronitrobenzene (Hypothetical) |
| HOMO Energy (eV) | -7.85 | -6.20 |
| LUMO Energy (eV) | -3.45 | -2.80 |
| Energy Gap (eV) | 4.40 | 3.40 |
| Dipole Moment (Debye) | 3.20 | 4.50 |
Note: The data for the amino-substituted derivative is hypothetical and serves for comparative illustration. The introduction of an electron-donating group like amino (-NH₂) is expected to raise the HOMO energy level and decrease the energy gap, leading to a red shift in the UV-Vis absorption spectrum.
IV. Conclusion
DFT studies are indispensable tools for the in-depth analysis of this compound and its derivatives. The computational data, when benchmarked against experimental results, provides a robust framework for understanding structure-property relationships. This synergy between theory and experiment accelerates the discovery and development of new molecules with desired chemical and physical characteristics for a wide range of applications in science and technology. The presented workflows and comparative data serve as a foundational guide for researchers embarking on computational investigations of this important class of compounds.
The Promising Biological Potential of Compounds Derived from 3-Bromo-4-fluoronitrobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. 3-Bromo-4-fluoronitrobenzene has emerged as a versatile starting material in medicinal chemistry, offering a gateway to a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the potential biological activities of compounds derived from this precursor, focusing on their anticancer and antimicrobial properties. While direct, comprehensive screening studies on a series of compounds derived from this compound are not extensively documented in publicly available literature, this guide constructs a comparative framework based on the biological activities of structurally related compound classes, for which this compound serves as a logical synthetic precursor.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in the biological activities of its derivatives. Here, we present a hypothetical comparative analysis of quinoxaline derivatives that could be synthesized from this compound. The data is illustrative and based on activities reported for similar compound classes in the scientific literature.
Table 1: Hypothetical In Vitro Anticancer and Antimicrobial Activities of Quinoxaline Derivatives
| Compound ID | Structure | Anticancer Activity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |
| MCF-7 (Breast Cancer) | A549 (Lung Cancer) | ||
| BFQ-1 | 2-(Methylamino)quinoxaline | > 100 | > 100 |
| BFQ-2 | 2-(Phenylamino)quinoxaline | 25.3 | 38.1 |
| BFQ-3 | 2-(4-Methoxyphenylamino)quinoxaline | 15.8 | 22.5 |
| BFQ-4 | 2-(4-Chlorophenylamino)quinoxaline | 8.2 | 11.7 |
| Doxorubicin | (Standard anticancer drug) | 0.8 | 1.2 |
| Ciprofloxacin | (Standard antimicrobial drug) | N/A | N/A |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the types of comparative data generated in biological activity screening.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. Below are representative methodologies for the key experiments that would be cited in a study on the biological activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds are added to the wells at various concentrations (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plate is incubated for another 48 hours under the same conditions.
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on cellular signaling pathways. Similarly, a clear workflow is essential for experimental reproducibility.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Simplified overview of apoptosis signaling pathways.
A Comparative Guide to Suzuki Coupling Reactions: 3-Bromo-4-fluoronitrobenzene and Various Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reaction yields for the Suzuki coupling of 3-Bromo-4-fluoronitrobenzene with a selection of electronically and sterically diverse arylboronic acids. The data presented herein is compiled from various sources and aims to provide a predictive framework for researchers engaged in the synthesis of complex biaryl compounds.
Yield Comparison Data
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the coupling partners. In the case of this compound, the presence of two electron-withdrawing groups (nitro and fluoro) generally enhances its reactivity as an electrophile in the oxidative addition step of the catalytic cycle. The nature of the arylboronic acid, however, introduces variability in the reaction outcome.
The following table summarizes the reported yields for the Suzuki coupling of this compound with various arylboronic acids under palladium-catalyzed conditions. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature.
| Arylboronic Acid | Substituent Type | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Neutral | 4-Fluoro-3-nitro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95% |
| 4-Methoxyphenylboronic acid | Electron-donating | 4'-Methoxy-4-fluoro-3-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | High |
| 4-Chlorophenylboronic acid | Electron-withdrawing | 4'-Chloro-4-fluoro-3-nitro-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | Good-High |
| 3-Aminophenylboronic acid | Electron-donating | 3'-Amino-4-fluoro-3-nitro-1,1'-biphenyl | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Moderate-Good |
| 2-Methylphenylboronic acid | Sterically hindered | 2'-Methyl-4-fluoro-3-nitro-1,1'-biphenyl | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | Moderate |
Note: Yields are approximate and collated from various literature sources. "High" typically refers to yields >80%, "Good" to 60-80%, and "Moderate" to 40-60%. Specific yields are highly dependent on the exact experimental conditions.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is provided below. This protocol serves as a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (1-2 equivalents relative to Palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The palladium catalyst and ligand (if applicable) are added under the inert atmosphere.
-
The anhydrous solvent is added via syringe. If a biphasic system is used, deoxygenated water is also added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
General Suzuki-Miyaura Coupling Workflow
A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Bromo-fluoronitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of bromo-fluoronitrobenzene. The positional isomerism significantly influences the electronic environment of the aromatic ring, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and materials science.
The following isomers are compared, with the positions of the bromo and nitro groups relative to the fluorine atom at carbon 1:
-
Ortho-isomer: 2-Bromo-1-fluoro-4-nitrobenzene
-
Meta-isomer: 3-Bromo-1-fluoro-4-nitrobenzene
-
Para-isomer: 4-Bromo-1-fluoro-2-nitrobenzene
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| Ortho: 2-Bromo-1-fluoro-4-nitrobenzene | H-3 | Data not available | ||
| H-5 | Data not available | |||
| H-6 | Data not available | |||
| Meta: 3-Bromo-1-fluoro-4-nitrobenzene | H-2 | Data not available | ||
| H-5 | Data not available | |||
| H-6 | Data not available | |||
| Para: 4-Bromo-1-fluoro-2-nitrobenzene | H-3 | Data not available | ||
| H-5 | Data not available | |||
| H-6 | Data not available |
Note: Specific, assigned ¹H NMR chemical shifts and coupling constants for these particular isomers are not consistently available in the searched databases. The expected patterns would involve complex splitting due to H-H and H-F couplings.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Carbon Atom | Chemical Shift (δ) |
| Ortho: 2-Bromo-4-fluoro-1-nitrobenzene | C-1 (C-NO₂) | Data not available |
| C-2 (C-Br) | Data not available | |
| C-3 | Data not available | |
| C-4 (C-F) | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available | |
| Meta: 3-Bromo-1-fluoro-4-nitrobenzene | C-1 (C-F) | Data not available |
| C-2 | Data not available | |
| C-3 (C-Br) | Data not available | |
| C-4 (C-NO₂) | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available | |
| Para: 4-Bromo-2-fluoro-1-nitrobenzene | C-1 (C-NO₂) | Data not available |
| C-2 (C-F) | Data not available | |
| C-3 | Data not available | |
| C-4 (C-Br) | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available |
Table 3: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)
| Isomer | Ar-H Stretch | C=C Stretch (Aromatic) | C-NO₂ Stretch (Asymmetric) | C-NO₂ Stretch (Symmetric) | C-F Stretch | C-Br Stretch |
| Ortho: 2-Bromo-1-fluoro-4-nitrobenzene | ~3100-3000 | ~1600, ~1475 | ~1530 | ~1350 | ~1250 | ~1050 |
| Meta: 3-Bromo-1-fluoro-4-nitrobenzene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Para: 4-Bromo-1-fluoro-2-nitrobenzene | ~3100-3000 | ~1610, ~1480 | ~1520 | ~1340 | ~1230 | ~1070 |
Note: The values presented are approximate and characteristic for the respective functional groups. Specific peak positions can vary slightly.
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragmentation Ions |
| Ortho: 2-Bromo-1-fluoro-4-nitrobenzene | 219/221 | ~1:1 ratio | Data not available |
| Meta: 3-Bromo-1-fluoro-4-nitrobenzene | 219/221 | ~1:1 ratio | Data not available |
| Para: 4-Bromo-1-fluoro-2-nitrobenzene | 219/221 | ~1:1 ratio | Data not available |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.
Table 5: UV-Visible Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| Ortho: 2-Bromo-1-fluoro-4-nitrobenzene | Data not available | Data not available |
| Meta: 3-Bromo-1-fluoro-4-nitrobenzene | Data not available | Data not available |
| Para: 4-Bromo-1-fluoro-2-nitrobenzene | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for these specific isomers are not widely published. Therefore, the following are generalized protocols that represent standard laboratory practices for the analysis of aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromo-fluoronitrobenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the deuterated solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize a suitable ionization technique, most commonly Electron Ionization (EI) for these types of molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) is reported.
-
Visualizations
The following diagrams illustrate the molecular structures of the isomers and a general workflow for their spectroscopic analysis.
Caption: Molecular structures of the ortho, meta, and para isomers of bromo-fluoronitrobenzene.
The Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 3-Bromo-4-fluoronitrobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the efficacy of various palladium catalysts in cross-coupling reactions involving 3-Bromo-4-fluoronitrobenzene, a key building block in medicinal chemistry. The data presented herein is synthesized from studies on structurally similar substrates to provide a predictive framework for catalyst performance.
The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, offers a powerful avenue for the synthesis of novel pharmaceutical intermediates. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring significantly influences the reactivity of the C-Br bond, making the choice of the palladium catalyst and associated ligands a critical parameter for achieving high yields and selectivity.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of several common palladium catalyst systems in key cross-coupling reactions. It is important to note that the presented data is compiled from various sources using substrates structurally analogous to this compound (e.g., bromonitrobenzenes, fluorobromobenzenes). Therefore, this information should be used as a qualitative guide for catalyst selection rather than a direct quantitative comparison for the specified substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For electron-deficient substrates like this compound, the choice of a sufficiently active catalyst is crucial.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) on Analogous Substrates | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | A versatile and commonly used catalyst, effective for a range of aryl bromides.[1][2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 8 | 90-98 | Highly active catalyst system, often allowing for lower catalyst loading and shorter reaction times. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids and functional groups. |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 60-75 | Heterogeneous catalyst, offering ease of removal but may exhibit lower activity and require longer reaction times.[3][4] |
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The presence of electron-withdrawing groups on the aryl halide can influence the reaction efficiency.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) on Analogous Substrates | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 80-90 | A classic catalyst system for the Heck reaction.[5] |
| Pd/C | None | NaOAc | DMA | 120 | 10 | 70-85 | Heterogeneous option, useful for simplified workup procedures.[6][7] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 12 | 85-92 | A reliable and widely used homogeneous catalyst. |
| Herrmann's Catalyst | None | NaOAc | NMP | 130 | 6 | >90 | A highly active palladacycle catalyst, often effective for less reactive aryl bromides. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[8]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) on Analogous Substrates | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 85-95 | A first-generation, reliable catalyst system for the amination of aryl bromides.[9][10] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | 8 | 90-99 | A highly active and versatile catalyst system suitable for a wide range of amines.[11][12] |
| PdCl₂(Amphos) | Amphos | Cs₂CO₃ | Dioxane | 100 | 12 | 88-97 | Effective for coupling with both primary and secondary amines. |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 | Can be effective, though generally less active than systems with specialized bulky phosphine ligands.[13] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) on Analogous Substrates | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT | 6 | 90-98 | The classic and widely used catalyst system for Sonogashira couplings.[14] |
| Pd(OAc)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 4 | 88-95 | An effective alternative catalyst system.[15] |
| Pd/C | None | CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 70-80 | A heterogeneous option, though may require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | dppf | CuI | Et₃N | Dioxane | 60 | 8 | 92-99 | Often provides excellent yields and tolerates a wide range of functional groups.[16] |
Experimental Protocols
Below are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific reaction of this compound with the desired coupling partner.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) is added the boronic acid or ester (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, 0.04 mmol), and the base (1.5 mmol) are combined in the specified solvent (5 mL). The vessel is purged with an inert gas and heated to the specified temperature for the required duration. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired product.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas. The solvent (e.g., toluene, 5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The mixture is heated to the specified temperature until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.[8]
General Procedure for Sonogashira Coupling
To a flask containing this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and copper(I) iodide (0.015 mmol) is added the degassed solvent (5 mL) and the base (e.g., Et₃N, 2.0 mmol). The terminal alkyne (1.1 mmol) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a palladium-catalyzed cross-coupling reaction, from setup to product isolation.
Conclusion
The selection of an appropriate palladium catalyst system is a critical determinant for the successful synthesis of derivatives from this compound. While this guide provides a comparative overview based on analogous substrates, empirical screening of several catalyst systems is highly recommended to identify the optimal conditions for a specific transformation. The provided experimental protocols and workflow diagram serve as a foundational template for designing and executing these crucial synthetic steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 6. Heck reaction catalyzed by Pd/C, in a triphasic—organic/Aliquat 336/aqueous—solvent system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-fluoronitrobenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for 3-Bromo-4-fluoronitrobenzene.
Essential Safety Information
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Additionally, it is harmful to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial when working with this substance.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 701-45-1 |
| Molecular Formula | C6H3BrFNO2 |
| Molecular Weight | 220.0 g/mol |
| Appearance | Solid |
| Synonyms | 2-Bromo-1-fluoro-4-nitrobenzene |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action must be taken to contain the substance and prevent exposure.
For minor spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, stop the leak if it is safe to do so.[1]
-
Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][3]
-
Minimize the generation of dust.[1]
For major spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate emergency response team.
-
Contain the spill using inert materials like sand or earth.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately:
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[1]
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]
-
After Skin Contact: Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]
-
After Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Procedures
The proper disposal of this compound is critical to prevent harm to individuals and the environment. All waste disposal must be conducted in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
-
Contaminated materials, such as PPE and spill cleanup supplies, should also be collected in a separate, appropriately labeled hazardous waste container.
-
-
Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
It is recommended to engage a licensed professional waste disposal service for the final disposal of this compound.[4]
-
The waste may be disposed of by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, the waste should be sent to an approved waste disposal plant.[1]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-4-fluoronitrobenzene
This guide provides critical safety, handling, and disposal protocols for 3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification
This compound is a hazardous substance that poses several risks. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or safety glasses are required.[1] A face shield should also be worn where there is a significant risk of splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Butyl or Nitrile rubber gloves are recommended for protection against nitrocompounds.[3] Always inspect gloves for degradation or punctures before use. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4] |
| Body Protection | Laboratory Coat or Protective Suit | Wear suitable protective clothing, such as a lab coat or an impervious suit, to prevent skin contact.[1][4][5] For firefighting, gas-tight chemically protective clothing is required.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate or dust is generated, wear NIOSH-approved respiratory protection.[1] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[1] Safety shoes are recommended.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation:
-
Engineering Controls: Ensure a certified chemical fume hood and adequate ventilation are operational before beginning work.[1][4] Confirm that emergency eyewash fountains and safety showers are accessible and unobstructed.[1]
-
Workspace Setup: Clear the designated workspace of all non-essential items to prevent contamination and facilitate easy cleanup.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the generation and inhalation of dust.[4] Use smooth, gentle motions.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly while stirring. Keep containers covered whenever possible to minimize vapors.
-
Avoid Incompatibilities: Keep the compound away from strong bases, strong oxidizing agents, and strong reducing agents.[1]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the product, even if gloves were worn.[1]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1] The storage area should be locked.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect surplus and non-recyclable solutions in a designated, sealed, and clearly labeled hazardous waste container.[4] The label must include the chemical name and all associated hazard warnings.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be placed in a designated solid hazardous waste container.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[4] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4] Do not allow the product to enter drains or waterways.[4]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
-
Spill:
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] Get immediate medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[1]
-
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
